Tenacissoside C
Description
Properties
Molecular Formula |
C53H76O19 |
|---|---|
Molecular Weight |
1017.2 g/mol |
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-14-[(2R,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate |
InChI |
InChI=1S/C53H76O19/c1-10-25(2)46(60)71-45-43(68-47(61)29-14-12-11-13-15-29)44-50(6)19-17-31(22-30(50)16-20-52(44)53(72-52)21-18-32(26(3)55)51(45,53)7)66-35-23-33(62-8)40(27(4)64-35)69-49-39(59)42(63-9)41(28(5)65-49)70-48-38(58)37(57)36(56)34(24-54)67-48/h10-15,27-28,30-45,48-49,54,56-59H,16-24H2,1-9H3/b25-10+/t27-,28-,30+,31+,32+,33-,34-,35+,36-,37+,38-,39-,40-,41-,42+,43+,44-,45-,48+,49+,50+,51+,52+,53-/m1/s1 |
InChI Key |
HLFOGUQJVUJFJZ-AOBJLEAGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Tenacissoside C: A Technical Guide to its Discovery and Isolation from Marsdenia tenacissima
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, isolation, and preliminary biological characterization of Tenacissoside C, a C21 steroidal saponin (B1150181) derived from the medicinal plant Marsdenia tenacissima. This document consolidates available scientific data to offer detailed experimental protocols, quantitative analysis, and a visualization of its molecular mechanism of action, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Marsdenia tenacissima, a plant with a history in traditional medicine, is a rich source of bioactive C21 steroidal glycosides.[1][2] Among these, this compound has emerged as a compound of significant interest due to its potent cytotoxic activities against cancer cell lines.[2][3][4] As a natural product, understanding its discovery and developing efficient isolation protocols are crucial first steps in harnessing its therapeutic potential. This guide aims to provide a comprehensive technical foundation for researchers working with this compound.
Physicochemical and Biological Data
This compound's biological activity has been primarily evaluated through its cytotoxic effects on cancer cells. The following table summarizes the key quantitative data available for this compound.
| Data Point | Value | Cell Line | Exposure Time | Source |
| IC50 | 31.4 µM | K562 | 24 h | [3] |
| 22.2 µM | K562 | 48 h | [3] | |
| 15.1 µM | K562 | 72 h | [3] |
Experimental Protocols: Isolation of this compound
The following protocol is a synthesized methodology based on established procedures for the isolation of steroidal glycosides from Marsdenia tenacissima.[5] While specific yields for this compound are not explicitly detailed in the cited literature, this protocol outlines a robust workflow for its extraction and purification.
Plant Material and Extraction
-
Plant Material: Air-dried stems of Marsdenia tenacissima are used as the starting material.[3]
-
Extraction:
-
The dried and powdered stems are percolated with 95% ethanol (B145695) at room temperature. This process is repeated three times, with each percolation lasting for three days.[5]
-
The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a concentrated extract.[5]
-
Fractionation
-
Solvent Partitioning: The concentrated ethanol extract is suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc). The EtOAc fraction, which contains the steroidal glycosides, is collected.[5]
Chromatographic Purification
A multi-step chromatographic process is employed to isolate this compound from the complex EtOAc fraction.
-
MCI Gel Column Chromatography:
-
The EtOAc fraction is subjected to MCI gel CHP 20P column chromatography.[5]
-
Elution is performed with a stepwise gradient of methanol (B129727) (MeOH) in water (H₂O) (e.g., 30:70, 50:50, 80:20, 95:5 v/v) to yield several primary fractions.[5]
-
-
Silica (B1680970) Gel Column Chromatography:
-
Fractions enriched with steroidal glycosides from the MCI gel chromatography are further separated by silica gel column chromatography.[5]
-
A gradient of increasing polarity, typically using a solvent system such as dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH) (e.g., 25:1 to 3:1 v/v), is used for elution.[5]
-
-
Sephadex LH-20 Column Chromatography:
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification of this compound is achieved using semi-preparative HPLC.[5]
-
A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water. The specific gradient and retention time for this compound would require optimization based on the specific column and system used.
-
Visualized Workflows and Signaling Pathways
To further elucidate the experimental process and the biological mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for the isolation of this compound.
References
Unraveling the Molecular Architecture of Tenacissoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of Tenacissoside C, a C21 steroidal saponin (B1150181) isolated from the air-dried stems of Marsdenia tenacissima. This compound has garnered significant interest for its pronounced cytotoxic activities against various cancer cell lines. The structural determination of this compound was accomplished through a comprehensive analysis of its spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document details the experimental protocols and presents the quantitative data that were pivotal in piecing together its complex structure.
Spectroscopic Data Analysis
The structural elucidation of this compound relied heavily on mass spectrometry and NMR spectroscopy. The molecular formula was established by HR-ESI-MS, which provided crucial information on the elemental composition. The intricate details of the steroidal aglycone and the sugar moieties, as well as their connectivity, were pieced together using a combination of 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, and HMBC) experiments.
Mass Spectrometry
High-resolution mass spectrometry is a cornerstone of natural product structure elucidation, providing a highly accurate mass measurement from which the molecular formula can be deduced.
Table 1: HR-ESI-MS Data for this compound
| Ion | Observed m/z | Calculated m/z | Deduced Molecular Formula |
| [M + Na]⁺ | 818.4482 | 818.4498 | C₄₂H₆₆O₁₄Na |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound revealed the presence of 42 carbon signals, which were assigned to the aglycone and sugar residues through analysis of HSQC and HMBC spectra. The chemical shifts are indicative of a polyoxypregnane-type aglycone linked to a trisaccharide chain.
Table 2: ¹³C NMR (125 MHz, C₅D₅N) Data for the Aglycone of this compound
| Position | δc (ppm) | Position | δc (ppm) |
| 1 | 38.9 | 12 | 78.2 |
| 2 | 28.5 | 13 | 45.1 |
| 3 | 78.1 | 14 | 89.5 |
| 4 | 39.8 | 15 | 34.9 |
| 5 | 42.1 | 16 | 27.8 |
| 6 | 28.1 | 17 | 62.9 |
| 7 | 25.9 | 18 | 15.8 |
| 8 | 76.5 | 19 | 19.1 |
| 9 | 41.2 | 20 | 209.8 |
| 10 | 37.5 | 21 | 31.5 |
| 11 | 72.9 |
Table 3: ¹³C NMR (125 MHz, C₅D₅N) Data for the Sugar Moieties of this compound
| Position | δc (ppm) | Position | δc (ppm) | Position | δc (ppm) |
| Cym A | Cym B | Glc | |||
| 1' | 97.5 | 1'' | 101.9 | 1''' | 106.8 |
| 2' | 32.1 | 2'' | 36.2 | 2''' | 75.4 |
| 3' | 78.9 | 3'' | 79.1 | 3''' | 78.1 |
| 4' | 84.5 | 4'' | 73.5 | 4''' | 71.9 |
| 5' | 69.2 | 5'' | 69.8 | 5''' | 78.2 |
| 6' | 18.5 | 6'' | 18.6 | 6''' | 62.9 |
| OMe-3' | 57.9 | OMe-3'' | 58.1 |
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provided detailed information about the proton environment in this compound. The anomeric proton signals were key to identifying the number and nature of the sugar units and their stereochemistry.
Table 4: ¹H NMR (500 MHz, C₅D₅N) Data for this compound
| Position | δH (ppm, mult., J in Hz) | Position | δH (ppm, mult., J in Hz) |
| Aglycone | Sugars | ||
| 1 | 1.25, m; 2.05, m | 1' | 4.85, dd, 9.5, 1.5 |
| 2 | 1.80, m; 2.15, m | 6' | 1.55, d, 6.0 |
| 3 | 3.95, m | OMe-3' | 3.68, s |
| 11 | 5.25, dd, 11.0, 4.5 | 1'' | 4.98, dd, 9.5, 1.5 |
| 12 | 4.95, d, 4.0 | 6'' | 1.65, d, 6.0 |
| 18 | 1.28, s | OMe-3'' | 3.75, s |
| 19 | 1.15, s | 1''' | 5.15, d, 7.5 |
| 21 | 2.45, s |
Experimental Protocols
The successful elucidation of this compound's structure hinged on meticulous experimental procedures, from the extraction and isolation of the compound to the acquisition of high-quality spectroscopic data.
Extraction and Isolation
The air-dried stems of Marsdenia tenacissima were the starting material for the isolation of this compound. The general workflow for its purification is outlined below.
Spectroscopic Analysis
NMR spectra were acquired on a Bruker AV-500 spectrometer. The samples were dissolved in deuterated pyridine (B92270) (C₅D₅N), and chemical shifts were referenced to the solvent signals. HR-ESI-MS data were obtained on an Agilent 6520 Q-TOF mass spectrometer.
Structure Elucidation Workflow
The determination of the planar structure and relative stereochemistry of this compound was a logical process involving the integration of all spectroscopic data. The key steps are visualized in the following diagram.
The HMBC (Heteronuclear Multiple Bond Correlation) experiment was particularly instrumental in establishing the connectivity between the aglycone and the trisaccharide chain, as well as the linkages between the individual sugar units. Key HMBC correlations are depicted below.
Conclusion
The structure of this compound was unequivocally determined through the synergistic application of mass spectrometry and a variety of NMR spectroscopic techniques. The detailed analysis of the spectral data allowed for the complete assignment of all proton and carbon signals, the identification of the aglycone and sugar components, and the establishment of their precise connectivity. This comprehensive structural information is fundamental for further research into the pharmacological properties and potential therapeutic applications of this potent natural product.
The Biosynthesis of Tenacissoside C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside C, a C21 steroidal glycoside isolated from plants of the Marsdenia genus, particularly Marsdenia tenacissima, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides an in-depth overview of the current understanding and a putative pathway for the biosynthesis of this compound, integrating available data and proposing experimental approaches for its further elucidation.
I. The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, a complex pregnane (B1235032) glycoside, is a multi-step process that begins with the central isoprenoid pathway and proceeds through the formation of a C21 steroid aglycone, followed by a series of glycosylation events. While the complete pathway has not been fully elucidated in Marsdenia tenacissima, significant progress has been made in identifying the initial steps involving the conversion of cholesterol to progesterone (B1679170).[1] Subsequent steps are proposed based on known steroid modifications and glycosylation mechanisms in plants.
The pathway can be conceptually divided into three main stages:
-
Formation of the Pregnane Core (Progesterone Biosynthesis): This initial stage involves the conversion of cholesterol, derived from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, into the C21 steroid, progesterone.
-
Modification of the Aglycone: The progesterone backbone undergoes a series of post-modifications, primarily hydroxylations, to form the specific aglycone of this compound.
-
Glycosylation: Sugar moieties are sequentially added to the aglycone by UDP-glycosyltransferases (UGTs) to yield the final this compound molecule.
A diagrammatic representation of the proposed pathway is presented below.
II. Quantitative Data
Currently, there is a lack of specific quantitative data for the individual enzymatic steps in the this compound biosynthetic pathway. However, methods for the general quantification of C21 steroidal glycosides in Marsdenia tenacissima have been developed and can be adapted for targeted analysis.
| Parameter | Method | Plant Material | Results | Reference |
| Total C21 Steroidal Glycosides Content | Colorimetric Method | Stems of Marsdenia tenacissima | Good linearity (r = 0.9999) in the range of 10.6-148.4 µg. Average recoveries of Tenacissoside H were 95.8% to 97.1%. | [2] |
| Relative Concentrations of Progesterone and Precursors | LC-MS | Various tissues of Marsdenia tenacissima | Progesterone and its precursors (cholesterol and pregnenolone) were detected in various tissues, with the highest concentrations generally found in roots and stems. | [1] |
III. Detailed Experimental Protocols
The following are proposed, detailed methodologies for key experiments to elucidate the this compound biosynthetic pathway, based on established protocols for similar pathways.
A. Protocol for Heterologous Expression and Functional Characterization of Cytochrome P450s
This protocol describes the functional characterization of candidate cytochrome P450 enzymes (P450s) potentially involved in the hydroxylation of the progesterone core.
1. Gene Identification and Cloning:
- Identify candidate P450 genes from a Marsdenia tenacissima transcriptome database based on homology to known steroid hydroxylases.
- Amplify the full-length cDNA of candidate genes using PCR with gene-specific primers.
- Clone the PCR products into a suitable yeast or plant expression vector (e.g., pYES-DEST52 for yeast, pCAMBIA series for plants).
2. Heterologous Expression in Saccharomyces cerevisiae:
- Transform the expression constructs into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase).
- Grow the transformed yeast cells in selective medium to an OD600 of 0.8-1.0.
- Induce protein expression by adding galactose to a final concentration of 2% (w/v).
- Incubate for a further 24-48 hours at 30°C.
3. In Vivo Enzyme Assay:
- Resuspend the induced yeast cells in 50 mM potassium phosphate buffer (pH 7.5).
- Add the substrate (e.g., progesterone) to a final concentration of 100 µM.
- Incubate the reaction mixture at 30°C with shaking for 2-4 hours.
- Stop the reaction by adding an equal volume of ethyl acetate (B1210297).
4. Product Extraction and Analysis:
- Vortex the mixture vigorously and centrifuge to separate the phases.
- Collect the upper ethyl acetate phase and evaporate to dryness under a stream of nitrogen.
- Resuspend the residue in methanol.
- Analyze the products by HPLC and LC-MS, comparing the retention times and mass spectra with authentic standards if available.
"Gene Identification" -> "Cloning into Expression Vector";
"Cloning into Expression Vector" -> "Yeast Transformation";
"Yeast Transformation" -> "Protein Expression Induction";
"Protein Expression Induction" -> "In Vivo Assay with Substrate";
"In Vivo Assay with Substrate" -> "Product Extraction";
"Product Extraction" -> "HPLC & LC-MS Analysis";
}
B. Protocol for In Vitro Assay of UDP-Glycosyltransferases (UGTs)
This protocol outlines the in vitro characterization of candidate UGTs responsible for the glycosylation of the this compound aglycone.
1. Gene Identification and Protein Expression:
- Identify candidate UGT genes from a Marsdenia tenacissima transcriptome database.
- Clone the candidate genes into an E. coli expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His-tag).
- Express the recombinant proteins in E. coli (e.g., BL21(DE3) strain) and purify using affinity chromatography.
2. In Vitro Enzyme Assay:
- Prepare a reaction mixture (total volume 50 µL) containing:
- 50 mM Tris-HCl buffer (pH 7.5)
- 10 mM MgCl2
- 1 mM DTT
- 50 µM of the aglycone substrate
- 2 mM UDP-sugar (e.g., UDP-glucose, UDP-rhamnose)
- 1-5 µg of the purified recombinant UGT protein
- Incubate the reaction at 30°C for 1-2 hours.
- Terminate the reaction by adding 50 µL of cold methanol.
3. Product Analysis:
- Centrifuge the mixture to pellet the precipitated protein.
- Analyze the supernatant by HPLC and LC-MS to identify the glycosylated products.
"Candidate UGT Gene" -> "Cloning & Recombinant Protein Expression";
"Recombinant Protein Expression" -> "Protein Purification";
"Protein Purification" -> "In Vitro Reaction Setup";
"In Vitro Reaction Setup" -> "Incubation";
"Incubation" -> "Reaction Termination";
"Reaction Termination" -> "Product Analysis (HPLC, LC-MS)";
}
IV. Future Outlook
The elucidation of the complete biosynthetic pathway of this compound is a challenging but achievable goal. Future research should focus on the systematic functional characterization of candidate cytochrome P450s and UDP-glycosyltransferases from Marsdenia tenacissima. The application of modern techniques such as co-expression analysis, virus-induced gene silencing (VIGS), and CRISPR/Cas9-mediated gene editing will be instrumental in validating the in vivo function of these enzymes. A comprehensive understanding of this pathway will not only provide insights into the chemical diversity of C21 steroidal glycosides but also pave the way for the sustainable production of these valuable compounds through metabolic engineering in microbial or plant chassis.
References
Tenacissoside C: A Technical Guide to Its Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacissoside C, a C21 steroidal glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, distribution, and key biological activities of this compound. This document details its primary plant source, presents available quantitative data for related compounds, outlines a general experimental protocol for its extraction and isolation, and elucidates its known mechanisms of action through detailed signaling pathway diagrams. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution
The primary and most well-documented natural source of this compound is the stem of Marsdenia tenacissima, a perennial climbing plant belonging to the Apocynaceae family.[1][2][3] This plant is extensively distributed in the tropical and subtropical regions of Asia, with a notable presence in the Yunnan and Guizhou provinces of China.[1] In traditional Chinese medicine, the dried stems of Marsdenia tenacissima, known as "Tong-guang-san" or "Tong-guang-teng," have been utilized for centuries for various medicinal purposes.[1]
Table 1: Quantitative Analysis of Tenacissoside H in Marsdenia tenacissima Stems
| Compound | Plant Part | Analytical Method | Concentration Range (% of dry weight) | Reference(s) |
| Tenacissoside H | Stems | HPLC-ELSD | 0.201% - 0.862% | [5] |
| Tenacissoside H | Stems | HPLC | 0.39% - 1.09% | [4][6] |
Experimental Protocols
General Extraction and Isolation of C21 Steroidal Glycosides from Marsdenia tenacissima
While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology for the extraction and isolation of C21 steroidal glycosides from Marsdenia tenacissima can be adapted. The following protocol is a composite based on methods described for the isolation of similar compounds from this plant.
Experimental Workflow for Extraction and Isolation
Methodology:
-
Preparation of Plant Material: Air-dried stems of Marsdenia tenacissima are ground into a coarse powder.
-
Extraction: The powdered plant material is subjected to percolation with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with C21 steroidal glycosides, is collected.
-
Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography for initial separation. Common stationary phases include silica (B1680970) gel or MCI gel.
-
Fractionation: Elution is performed using a solvent gradient system, such as dichloromethane-methanol or methanol-water, to separate the components based on polarity.
-
Further Purification: Fractions containing the compounds of interest are further purified using techniques like Sephadex LH-20 column chromatography and/or preparative reverse-phase high-performance liquid chromatography (RP-HPLC) until pure this compound is obtained.
Biological Activity and Signaling Pathways
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, with its activity against the K562 human chronic myelogenous leukemia cell line being particularly well-studied.[1][7]
Table 2: Cytotoxicity of this compound against K562 Cells
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| K562 | MTT | 24 | 31.4 | [1][7] |
| K562 | MTT | 48 | 22.2 | [1][7] |
| K562 | MTT | 72 | 15.1 | [1][7] |
The anticancer activity of this compound is attributed to its ability to induce cell cycle arrest and apoptosis through the modulation of specific signaling pathways.
Induction of G0/G1 Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G0/G1 phase in K562 cells.[1][7] This is achieved through the downregulation of cyclin D1, a key regulatory protein required for the progression from the G1 to the S phase of the cell cycle.
Induction of Apoptosis via the Mitochondrial Pathway
This compound triggers apoptosis in K562 cells primarily through the intrinsic, or mitochondrial, pathway.[1][7] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade. Specifically, this compound downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic proteins Bax and Bak.[1][7] This shift in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, which then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates caspase-3, an executioner caspase, which orchestrates the dismantling of the cell.
Conclusion
This compound, a C21 steroidal glycoside isolated from Marsdenia tenacissima, exhibits promising anticancer properties by inducing cell cycle arrest and apoptosis. While its primary natural source is well-established, further research is required to quantify its distribution within the plant and to develop optimized and specific protocols for its extraction and isolation. The elucidation of its molecular mechanisms of action provides a solid foundation for future preclinical and clinical investigations into its therapeutic potential. This technical guide consolidates the current understanding of this compound, highlighting both the established knowledge and the existing gaps, to aid researchers and professionals in advancing the study of this potent natural compound.
References
- 1. In vitro and in vivo antitumor activities of this compound from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Integrated approach for identifying and evaluating the quality of Marsdenia tenacissima in the medicine market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of tenacissoside H in Marsdeniae tenacissimae by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Tenacissoside C: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside C, a C21 steroidal saponin (B1150181) isolated from the medicinal plant Marsdenia tenacissima, has emerged as a promising natural compound with potent antitumor activities. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on cancer cells, with a focus on its pro-apoptotic and cell cycle inhibitory functions. The information presented herein is intended to support further research and drug development efforts centered on this bioactive molecule.
Core Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells. The human chronic myelogenous leukemia cell line, K562, has been a key model for elucidating these mechanisms.
Data Presentation: Cytotoxicity of this compound
The cytotoxic potential of this compound has been quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values for this compound in K562 cells demonstrate a time-dependent effect.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| K562 | 24 | 31.4[1] |
| K562 | 48 | 22.2[1] |
| K562 | 72 | 15.1[1] |
Quantitative data for other cancer cell lines are not extensively available in the current literature.
Signaling Pathways Modulated by this compound
Mitochondrial Apoptosis Pathway
This compound triggers the intrinsic or mitochondrial pathway of apoptosis. This is a key mechanism for its cancer cell-killing activity. The process involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade.[1]
Key Molecular Events:
-
Downregulation of Anti-Apoptotic Proteins: this compound decreases the expression of Bcl-2 and Bcl-xL, proteins that normally protect the cell from apoptosis by preserving mitochondrial integrity.[1]
-
Upregulation of Pro-Apoptotic Proteins: Concurrently, it increases the expression of Bax and Bak, which promote apoptosis by permeabilizing the mitochondrial outer membrane.[1]
-
Caspase Activation: The shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[1]
Cell Cycle Regulation
This compound induces cell cycle arrest at the G0/G1 phase in K562 cells, thereby inhibiting their proliferation.[1]
Key Molecular Events:
-
Downregulation of Cyclin D1: This compound has been shown to downregulate the expression of Cyclin D1, a key regulatory protein for the G1 to S phase transition.[1]
Quantitative data on the percentage of cells in each phase of the cell cycle following this compound treatment are not available in the cited literature.
PI3K/Akt and MAPK Signaling Pathways
The involvement of other critical cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways, in the mechanism of action of this compound has not yet been elucidated in the available scientific literature. Further research is required to determine if this compound modulates these pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
MTT Assay for Cell Viability
This assay colorimetrically measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., K562)
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control like β-actin.
Specific antibody dilutions and sources should be determined based on manufacturer's recommendations and empirical optimization.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining):
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and control cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Analysis (Annexin V/PI Staining):
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and control cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
This compound demonstrates significant anticancer potential by inducing apoptosis through the mitochondrial pathway and causing G0/G1 cell cycle arrest. The downregulation of Bcl-2, Bcl-xL, and Cyclin D1, coupled with the upregulation of Bax and Bak, and subsequent caspase activation, are key molecular events in its mechanism of action.
Future research should focus on:
-
Expanding the cytotoxicity profiling of this compound across a broader range of cancer cell lines.
-
Obtaining detailed quantitative data on its effects on cell cycle distribution and apoptosis.
-
Investigating the potential modulation of other key signaling pathways, such as PI3K/Akt and MAPK, by this compound.
-
Conducting further in vivo studies to validate its therapeutic efficacy and safety.
This comprehensive understanding will be crucial for the potential translation of this compound into a clinically effective anticancer agent.
References
Tenacissoside C: A Comprehensive Technical Review of Its Therapeutic Potential and Research Trajectories
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside C, a C21 steroidal saponin (B1150181) isolated from the stems of Marsdenia tenacissima, has emerged as a compound of significant interest in oncological research.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate its effects. This document synthesizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a resource for researchers in pharmacology and drug development.
Core Biological Activity: Anti-Tumor Effects
The primary focus of research on this compound has been its anti-tumor properties, particularly against hematopoietic malignancies. In vitro studies have demonstrated its potent cytotoxic effects, ability to induce cell cycle arrest, and promotion of apoptosis in cancer cells.[1][2]
Quantitative Data on Cytotoxicity
The inhibitory effects of this compound on the proliferation of the human chronic myelogenous leukemia cell line K562 have been quantified using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate a time-dependent cytotoxic effect.
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| K562 | 24 hours | 31.4 | [1][2] |
| K562 | 48 hours | 22.2 | [1][2] |
| K562 | 72 hours | 15.1 | [1][2] |
Table 1: In Vitro Cytotoxicity of this compound
Mechanism of Action: Apoptosis and Cell Cycle Arrest
This compound exerts its anti-tumor effects through the modulation of key regulatory proteins involved in cell cycle progression and apoptosis.
Cell Cycle Arrest at G0/G1 Phase
Flow cytometry analysis has revealed that this compound induces cell cycle arrest at the G0/G1 phase in K562 cells.[1][2] This is achieved through the downregulation of Cyclin D1, a protein essential for the G1 to S phase transition.[1][2]
Induction of Apoptosis via the Mitochondrial Pathway
The pro-apoptotic activity of this compound is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] Western blot analyses have shown that this compound treatment leads to:
-
Downregulation of anti-apoptotic proteins: A decrease in the expression of Bcl-2 and Bcl-xL.[1][2]
-
Upregulation of pro-apoptotic proteins: An increase in the expression of Bax and Bak.[1][2]
-
Activation of caspases: The subsequent activation of caspase-9 and the executioner caspase-3.[1][2]
This cascade of events ultimately leads to programmed cell death in the cancer cells.
Putative Anti-inflammatory Mechanism
While direct studies on the anti-inflammatory mechanism of this compound are limited, research on the related compound Tenacissoside H provides a plausible mechanism. Tenacissoside H has been shown to exert anti-inflammatory effects by modulating the NF-κB and p38 MAPK signaling pathways. It is hypothesized that this compound may share a similar mechanism of action.
Experimental Protocols
Isolation and Purification of this compound
-
Extraction: The air-dried stems of Marsdenia tenacissima are powdered and extracted with 85% ethanol (B145695). The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297) to yield different fractions.
-
Column Chromatography: The ethyl acetate fraction, which is rich in steroidal saponins, is subjected to repeated column chromatography.
-
Silica Gel Column: Elution is performed with a gradient of chloroform and methanol (B129727).
-
Sephadex LH-20 Column: Methanol is used as the eluent for further separation.
-
Reversed-Phase C18 Column: A gradient of methanol and water is used for final purification.
-
-
Identification: The structure of the purified this compound is confirmed by spectroscopic methods such as ESI-MS, 1H-NMR, and 13C-NMR.
In Vitro Biological Assays
MTT Assay for Cell Viability
-
Cell Seeding: K562 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: K562 cells are treated with this compound for 48 hours, then harvested by centrifugation.
-
Fixation: The cell pellet is washed with PBS and fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A for 30 minutes at room temperature in the dark.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Protein Expression
-
Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against Cyclin D1, Bcl-2, Bcl-xL, Bax, Bak, caspase-9, caspase-3, and β-actin overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Research Trends and Future Directions
The current body of research strongly supports the anti-tumor potential of this compound, particularly for chronic myelogenous leukemia. The well-elucidated mechanism of action, involving cell cycle arrest and induction of apoptosis, provides a solid foundation for further preclinical development.
Future research should aim to:
-
Expand Cytotoxicity Profiling: Evaluate the efficacy of this compound against a broader range of cancer cell lines, including solid tumors, to determine its therapeutic spectrum.
-
Investigate Anti-inflammatory Properties: Conduct dedicated studies to confirm and delineate the anti-inflammatory mechanism of this compound, which could open up new therapeutic avenues.
-
In Vivo Efficacy and Safety: While initial in vivo studies have shown tumor growth inhibition, more extensive studies are needed to establish its pharmacokinetic profile, optimal dosing, and long-term safety.
-
Combination Therapies: Explore the potential of this compound as a chemosensitizing agent to enhance the efficacy of existing chemotherapy drugs and overcome drug resistance.
References
The Synthesis of Tenacissoside C Analogues and Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacissoside C, a C21 steroidal glycoside isolated from plants of the Marsdenia genus, and its analogues are emerging as a promising class of compounds with significant potential in drug discovery. Exhibiting a range of biological activities, including cytotoxic and anti-inflammatory effects, the development of synthetic routes to these complex natural products and their derivatives is of paramount importance for enabling comprehensive structure-activity relationship (SAR) studies and facilitating their progression as therapeutic leads. This technical guide provides an in-depth overview of the core methodologies and proposed strategies for the synthesis of this compound analogues. It details the key chemical transformations required for the construction of the steroidal aglycone and the challenging assembly of the characteristic trisaccharide moiety composed of 2-deoxy sugars. Furthermore, this document outlines experimental protocols for the biological evaluation of these synthetic compounds and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Therapeutic Potential
This compound is a member of the pregnane (B1235032) class of C21 steroidal glycosides, which are predominantly found in plants of the Asclepiadaceae family, such as those from the Marsdenia and Cynanchum genera. The chemical structure of this compound is characterized by a polyhydroxylated C21 steroid aglycone, Tenacigenin B, linked at the C-3 position to a trisaccharide chain. This oligosaccharide is composed of β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside. The presence of 2-deoxy sugars in the glycan moiety is a defining feature of this compound and presents a significant challenge in its chemical synthesis.
Preliminary studies on this compound and related compounds have revealed a spectrum of interesting biological activities. Notably, various C21 steroidal glycosides have demonstrated potent cytotoxic effects against a range of cancer cell lines and significant anti-inflammatory properties. The mechanism of action for their anticancer effects is thought to involve the modulation of key signaling pathways such as the Wnt/β-catenin, MAPK, and PI3K/AKT/mTOR pathways. Their anti-inflammatory activity is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophage cell lines. The development of synthetic analogues of this compound is crucial for exploring the full therapeutic potential of this structural class and for optimizing their pharmacological properties.
Proposed Synthetic Strategies for this compound Analogues
To date, a complete total synthesis of this compound has not been reported in the scientific literature. However, based on the successful synthesis of structurally related pregnane glycosides, such as P57, and advancements in stereoselective glycosylation methodologies, a convergent synthetic strategy can be proposed. This approach involves the separate synthesis of the steroidal aglycone and the trisaccharide donor, followed by their convergent coupling.
Synthesis of the Aglycone: Tenacigenin B Analogues
The synthesis of the steroidal aglycone can commence from readily available steroid starting materials, such as diosgenin (B1670711) or pregnenolone. The synthetic sequence would involve a series of functional group manipulations to introduce the required hydroxylation pattern and other structural features of the Tenacigenin B core. Key transformations would likely include stereoselective epoxidations, dihydroxylations, and reductions.
Table 1: Key Reactions in a Proposed Synthesis of a Tenacigenin B Analogue
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Allylic Oxidation | SeO₂, t-BuOOH | Introduction of hydroxyl group at C-12 |
| 2 | Epoxidation | m-CPBA | Formation of an epoxide for subsequent diol opening |
| 3 | Grignard Reaction | MeMgBr | Introduction of the C-21 methyl group |
| 4 | Dihydroxylation | OsO₄, NMO | Stereoselective formation of a diol |
| 5 | Protection | TBDMSCl, Imidazole | Protection of hydroxyl groups |
| 6 | Glycosylation | Trisaccharide Donor, NIS, TfOH | Coupling of the sugar moiety |
| 7 | Deprotection | TBAF | Removal of silyl (B83357) protecting groups |
Synthesis of the Trisaccharide Donor
The construction of the β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside moiety is a significant synthetic hurdle due to the presence of 2-deoxy sugars and the requirement for stereocontrol in the glycosidic linkages. The synthesis would likely proceed in a stepwise manner, building the trisaccharide from monosaccharide building blocks.
A key challenge is the stereoselective formation of β-glycosidic linkages with 2-deoxy sugars, which lack a participating group at the C-2 position to direct the stereochemical outcome of the glycosylation. Modern methods to address this challenge include:
-
Glycal-based methods: The use of glycals as glycosyl donors, activated by various promoters, can lead to the formation of 2-deoxyglycosides.
-
Photoacid Catalysis: Visible-light-induced photoacid catalysis offers a mild method for the activation of glycals for stereoselective glycosylation.
-
Donors with Participating Groups at Remote Positions: The installation of a stereodirecting group at a position other than C-2, for instance at C-6, can influence the stereochemistry at the anomeric center.
-
Iron-catalyzed Glycosylation: The use of iron catalysts has been shown to promote the stereoselective glycosylation of 2-deoxy sugars.
The synthesis of the trisaccharide would likely involve the preparation of suitably protected cymarose and oleandrose (B1235672) monosaccharide donors and acceptors, followed by their sequential coupling to assemble the trisaccharide. The final step would be the activation of the anomeric position of the trisaccharide to form a glycosyl donor ready for coupling with the aglycone.
Convergent Glycosylation
The final key step in the proposed synthesis is the coupling of the steroidal aglycone with the trisaccharide donor. The choice of glycosylation method will be critical to achieving a good yield and the desired β-stereoselectivity. Given the often-hindered nature of the C-3 hydroxyl group of the steroid, a highly reactive glycosyl donor and carefully optimized reaction conditions will be necessary. Promoters such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH) are commonly employed for such challenging glycosylations.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of synthesized this compound analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of synthetic this compound analogues on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare stock solutions of the synthetic analogues in DMSO and dilute to various concentrations with culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
Objective: To assess the anti-inflammatory potential of synthetic this compound analogues by measuring their effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthetic analogues for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage inhibition of nitric oxide production for each compound.
Visualization of Pathways and Workflows
Signaling Pathways Modulated by C21 Steroidal Glycosides
C21 steroidal glycosides have been reported to exert their cytotoxic effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer. The following diagram illustrates a simplified overview of these pathways.
Caption: Putative signaling pathways modulated by this compound analogues leading to decreased cell proliferation and increased apoptosis.
Experimental Workflow for Cytotoxicity and Anti-inflammatory Screening
The following diagram outlines a typical workflow for the initial biological screening of newly synthesized this compound analogues.
Caption: A streamlined workflow for the synthesis and initial biological evaluation of this compound analogues.
Quantitative Data Summary
As the synthesis of this compound analogues is still in a conceptual phase based on related compounds, extensive quantitative data from synthetic studies is not yet available. However, data from isolated natural products can serve as a benchmark for future synthetic efforts.
Table 2: Biological Activity of Selected Natural C21 Steroidal Glycosides
| Compound | Biological Activity | Cell Line / Model | IC₅₀ / Activity |
| Tenacissoside H | Cytotoxicity | Various cancer cell lines | Data not specified |
| Marsdeoside A | Anti-inflammatory | RAW 264.7 macrophages | IC₅₀ = 37.5 µM (NO inhibition) |
| Cynanotin A | Cytotoxicity | HL-60 | IC₅₀ = 11.4 µM |
| Stauntoside L | Cytotoxicity | Five human tumor cell lines | Not specified |
Conclusion and Future Directions
The synthesis of this compound analogues and derivatives represents a significant challenge in medicinal chemistry, primarily due to the stereoselective construction of the 2-deoxy sugar-containing oligosaccharide chain. This guide has outlined proposed synthetic strategies based on current state-of-the-art methodologies and has provided essential experimental protocols for the biological evaluation of these compounds. The successful synthesis of these complex molecules will undoubtedly open new avenues for drug discovery, allowing for detailed SAR studies and the optimization of their promising cytotoxic and anti-inflammatory properties. Future research in this area should focus on the development of efficient and stereoselective methods for the synthesis of the this compound trisaccharide and its application in the total synthesis of the natural product and its analogues. Such efforts will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products.
Spectroscopic and Biological Insights into Tenacissoside H: A Technical Overview
Absence of specific data for Tenacissoside C necessitates a focused analysis on the closely related and well-documented Tenacissoside H. This technical guide provides an in-depth analysis of the spectroscopic data of Tenacissoside H, a C21 steroidal glycoside isolated from Marsdenia tenacissima. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and an exploration of its known biological signaling pathways.
Spectroscopic Data Analysis
The structural elucidation of Tenacissoside H has been achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Tenacissoside H
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| Me-18 | ~ 0.95 | s | |
| Me-19 | ~ 1.20 | s | |
| Me-21 | ~ 2.15 | s | |
| H-3 | ~ 3.50 | m | |
| H-11 | ~ 4.50 | m | |
| H-12 | ~ 5.50 | m | |
| Sugar Moiety | |||
| H-1' | ~ 4.40 | d | ~ 7.5 |
| H-1'' | ~ 4.60 | d | ~ 7.8 |
Table 2: Predicted ¹³C NMR Data for Tenacissoside H
| Position | Predicted Chemical Shift (δ, ppm) |
| Aglycone | |
| C-13 | ~ 45.0 |
| C-14 | ~ 85.0 |
| C-17 | ~ 65.0 |
| C-20 | ~ 210.0 |
| Sugar Moiety | |
| C-1' | ~ 102.0 |
| C-1'' | ~ 104.0 |
Note: The predicted values are based on the analysis of structurally similar compounds isolated from Marsdenia tenacissima and may vary slightly from experimentally determined values.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula of Tenacissoside H. Tandem mass spectrometry (MS/MS) experiments provide valuable information on the fragmentation pattern, aiding in the structural confirmation of the aglycone and the sequence of the sugar units.
Table 3: Mass Spectrometry Data for Tenacissoside H
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Species |
| ESI+ | 817.4 | [M+H]⁺ |
| ESI+ | 839.4 | [M+Na]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.
NMR Spectroscopy
Sample Preparation: A sample of purified Tenacissoside H is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD), at a concentration suitable for NMR analysis (typically 1-10 mg/mL). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled experiment is typically used to obtain singlets for each carbon atom. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are employed to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC). These experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals.
Mass Spectrometry
Sample Preparation: A dilute solution of Tenacissoside H is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
Data Acquisition:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of steroidal glycosides.
-
Full Scan MS: The instrument is set to scan a wide mass range (e.g., m/z 100-1500) to detect the protonated molecule [M+H]⁺ and other adducts.
-
Tandem MS (MS/MS): The [M+H]⁺ ion is selected and fragmented using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that provides structural information.
Biological Signaling Pathways
Tenacissoside H has been shown to exert biological effects by modulating key signaling pathways involved in inflammation.
NF-κB Signaling Pathway
Tenacissoside H has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By inhibiting NF-κB activation, Tenacissoside H can suppress the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by Tenacissoside H.
p38 MAPK Signaling Pathway
In addition to the NF-κB pathway, Tenacissoside H has been found to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is another critical regulator of inflammatory responses. Tenacissoside H can suppress the phosphorylation of p38, thereby inhibiting downstream inflammatory processes.
Methodological & Application
Application Notes and Protocols for Tenacissoside C Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction, purification, and biological significance of Tenacissoside C, a C21 steroidal saponin (B1150181) isolated from Marsdenia tenacissima. The protocols outlined below are based on established methodologies for the isolation of steroidal glycosides from this plant species.
Introduction
This compound is a natural compound that has demonstrated significant antitumor activities. It is primarily isolated from the dried stems of Marsdenia tenacissima (Roxb.) Wight et Arn., a plant used in traditional medicine. The therapeutic potential of this compound has led to increased interest in efficient and scalable methods for its extraction and purification to support further research and drug development.
Extraction of this compound from Marsdenia tenacissima
The extraction of this compound from the plant material is the initial and crucial step. The following protocol describes a common method for obtaining a crude extract enriched with C21 steroidal glycosides.
Experimental Protocol: Solvent Extraction
-
Plant Material Preparation:
-
Air-dry the stems of Marsdenia tenacissima.
-
Grind the dried stems into a coarse powder to increase the surface area for solvent penetration.
-
-
Extraction:
-
Perform an exhaustive extraction of the powdered plant material with 95% ethanol (B145695) at room temperature. A typical solvent-to-material ratio is 10:1 (v/w).
-
The extraction is carried out by percolation or maceration for a period of 3 days, repeated three times to ensure maximum recovery of the target compounds.
-
-
Concentration:
-
Combine the ethanolic extracts from all repetitions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.
-
-
Solvent Partitioning:
-
Suspend the concentrated extract in water.
-
Perform liquid-liquid partitioning with ethyl acetate (B1210297) to separate compounds based on their polarity. The less polar C21 steroidal glycosides, including this compound, will preferentially partition into the ethyl acetate layer.
-
Collect the ethyl acetate fraction and concentrate it to dryness to yield the crude extract for further purification.
-
Quantitative Data for Extraction (Illustrative)
| Parameter | Value | Reference |
| Starting Plant Material (dried stems) | 10 kg | [1] |
| Extraction Solvent | 95% Ethanol | [2] |
| Solvent to Material Ratio | 10:1 (v/w) | [2] |
| Number of Extractions | 3 | [2] |
| Crude Ethyl Acetate Extract Yield | 370 g (3.7%) | [1] |
Note: The yield is illustrative and can vary based on the quality of the plant material and extraction conditions.
Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.
Experimental Protocol: Chromatographic Purification
-
Initial Fractionation (Column Chromatography):
-
Subject the crude ethyl acetate extract to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of dichloromethane-methanol to separate the extract into several fractions based on polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions containing compounds with similar Rf values.
-
-
Size Exclusion Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with a methanol (B129727) eluent. This step separates compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Utilize a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Monitor the elution profile at a suitable wavelength (e.g., 230 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Quantitative Data for Purification (Illustrative)
| Step | Stationary Phase | Mobile Phase | Yield (from previous step) | Purity |
| Silica Gel Chromatography | Silica Gel (200-300 mesh) | Dichloromethane-Methanol gradient | ~10-15% | ~50-60% |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | ~20-30% | ~80-90% |
| Semi-preparative HPLC | C18 (10 µm) | Acetonitrile-Water gradient | ~40-50% | >98% |
Note: Yields and purities are illustrative and depend on the specific chromatographic conditions and the composition of the crude extract.
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Antitumor Signaling Pathway of this compound
This compound exerts its antitumor effects primarily through the induction of cell cycle arrest and apoptosis in cancer cells. The signaling pathway involves the regulation of key proteins in the cell cycle and the mitochondrial apoptotic pathway.
Signaling Pathway Diagram
Caption: Antitumor signaling pathway of this compound.
Conclusion
The protocols and data presented provide a foundational guide for the extraction and purification of this compound. Further optimization of these methods may be necessary to enhance yield and purity for specific research and development applications. The elucidation of its signaling pathway provides a basis for understanding its mechanism of action and for the development of novel cancer therapeutics.
References
- 1. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Tenacissoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Protocols
A sensitive and robust UPLC-MS/MS method is proposed for the determination of Tenacissoside C in various matrices, such as plant extracts or biological samples. This method is adapted from a validated protocol for Tenacissosides G, H, and I.[9][10]
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., Astragaloside IV (purity ≥98%)[9]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Ethyl acetate (B1210297) (for liquid-liquid extraction)
Instrumentation and Chromatographic Conditions
A UPLC system coupled with a triple quadrupole mass spectrometer is recommended for high sensitivity and selectivity.[9]
| Parameter | Recommended Condition |
| Column | UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm)[9][10] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[9][10] |
| Gradient Elution | 0-0.2 min, 10% B0.2-2.4 min, 10%-75% B2.4-5.0 min, 75%-90% B5.0-5.1 min, 90%-10% B5.1-6.0 min, 10% B[9] |
| Flow Rate | 0.4 mL/min[9][10] |
| Column Temperature | 40°C[9][10] |
| Injection Volume | 5 µL |
| Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (Hypothetical for this compound)
The following parameters would need to be optimized for this compound by direct infusion of a standard solution. The values for related compounds are provided for guidance.[9]
| Parameter | Example Value |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | To be optimized (e.g., 80-100 V) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 900 L/h |
| MRM Transition | Precursor ion > Product ion (To be determined) |
| Collision Energy | To be optimized (e.g., 20-40 eV) |
Sample Preparation (for Biological Matrices, e.g., Plasma)
This protocol is based on a liquid-liquid extraction method.[9][10]
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 500 µL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Data Presentation
The following tables summarize the expected quantitative data from a validated HPLC/UPLC-MS/MS method for this compound, based on typical performance characteristics for similar compounds.[9][10]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 5 - 2000 | y = mx + c | > 0.99 | 5 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |
| This compound | 10 | < 15% | < 15% | 85-115% |
| 500 | < 15% | < 15% | 85-115% | |
| 1500 | < 15% | < 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| Analyte | Spiked Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 10 | > 80% | 85-115% |
| 500 | > 80% | 85-115% | |
| 1500 | > 80% | 85-115% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound using UPLC-MS/MS.
Potential Signaling Pathway
While the specific signaling pathways modulated by this compound have not been elucidated, its structural analogue, Tenacissoside H, has been shown to exert anti-inflammatory effects by regulating the NF-κB and p38 MAPK pathways.[7][8] It is plausible that this compound may exhibit similar biological activities. The following diagram illustrates this known pathway for Tenacissoside H.
Disclaimer: The HPLC/UPLC-MS/MS method and the signaling pathway information presented here are based on published data for structurally similar compounds (Tenacissosides G, H, and I) and should be validated specifically for this compound. The biological activity of this compound requires experimental verification.
References
- 1. Chemical constituents of Marsdenia tenacissima | Semantic Scholar [semanticscholar.org]
- 2. worldscientific.com [worldscientific.com]
- 3. easyayurveda.com [easyayurveda.com]
- 4. mdpi.com [mdpi.com]
- 5. [Determination of tenacissoside H in Marsdeniae tenacissimae by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC determination of tenacissoside G and tenacissoside I in Mars...: Ingenta Connect [ingentaconnect.com]
- 7. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 8. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Tenacissoside C (Tenacissoside H) in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tenacissoside C, also known as Tenacissoside H, in biological matrices such as plasma. This compound is a C21 steroidal glycoside isolated from Marsdenia tenacissima, a plant used in traditional medicine with reported anti-tumor activities.[1] This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound.
Introduction
This compound (H) is a key active component of Marsdenia tenacissima and belongs to the C21 steroidal glycosides.[1] Its potential pharmacological activities, including anti-tumor effects, have made it a subject of interest in drug development.[1][2] A robust and reliable analytical method is essential for the characterization of its pharmacokinetic profile and for quality control. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the bioanalysis of such compounds.[3] This document provides a detailed protocol for the extraction and quantification of this compound (H) from plasma samples.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is employed to isolate this compound (H) from the plasma matrix.[2][3]
Materials:
-
Rat plasma
-
This compound (H) standard
-
Internal Standard (IS), e.g., Medroxyprogesterone acetate (B1210297) or Astragaloside IV[3][4]
-
Ethyl acetate
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[5]
Liquid Chromatography
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system.
LC Conditions:
-
Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 µm) or equivalent.[2][3]
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient would be:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration) (This gradient is an example and should be optimized for the specific system and separation required)
-
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2][3]
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Gas Flows: Nitrogen is typically used as the cone and desolvation gas.[1]
-
MRM Transitions:
-
The molecular formula for this compound (H) is C42H66O14, with a molecular weight of 794.97.[2] The precursor ion is likely the protonated molecule [M+H]+ at m/z 795.5 or a sodium adduct [M+Na]+. The selection of product ions should be based on experimental fragmentation data.
-
Data Presentation
The following tables summarize the quantitative parameters for Tenacissoside analysis based on published data for related compounds. These should be validated specifically for this compound (H).
Table 1: LC-MS/MS Parameters for Tenacissoside Analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Tenacissoside G | 815.5 | 755.5 | 96 | - |
| Tenacissoside H | - | - | - | - |
| Tenacissoside I | - | - | - | - |
| Astragaloside IV (IS) | - | - | - | - |
Data for Tenacissoside G from Chen et al., 2023.[1][3] Parameters for Tenacissoside H and I need to be empirically determined.
Table 2: Method Validation Parameters for Tenacissoside Analysis in Rat Plasma.
| Parameter | Tenacissoside A | Tenacissoside G | Tenacissoside H | Tenacissoside I |
|---|---|---|---|---|
| Linearity Range (ng/mL) | 1-250 | 5-2000 | 5-2000 | 5-2000 |
| LLOQ (ng/mL) | 1 | 5 | 5 | 5 |
| Intra-day Precision (%CV) | <15 | <10 | - | - |
| Inter-day Precision (%CV) | <15 | - | - | - |
| Accuracy (%) | 90-102 | 90-111 | - | - |
| Recovery (%) | 88.3 | >92 | - | - |
Data for Tenacissoside A from Zhao et al., 2009.[4] Data for Tenacissoside G, H, and I from Chen et al., 2023.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound (H).
Proposed MS/MS Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound (H) in positive ESI mode.
References
- 1. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molnova.com [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [chemicalbook.com]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of Tenacissoside C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the in vivo evaluation of Tenacissoside C, a C21 steroidal saponin (B1150181) isolated from Marsdenia tenacissima. The primary focus is on its antitumor and anti-angiogenic properties, based on currently available preclinical data.
Introduction to this compound
This compound is a natural bioactive compound that has demonstrated significant cytotoxic effects against cancer cell lines in vitro.[1][2] In vivo studies have substantiated its potential as an anticancer agent, showing inhibition of tumor growth and angiogenesis.[1][2] These notes are intended to provide detailed protocols and guidance for researchers aiming to replicate or build upon these findings.
Recommended Animal Model for Antitumor Studies
The most relevant animal model for studying the antitumor effects of this compound is the human tumor xenograft model in immunodeficient mice .[1][2]
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude) are recommended due to their inability to mount a T-cell-mediated immune response, which allows for the growth of human-derived tumors.
-
Cell Line: The K562 human chronic myelogenous leukemia cell line has been effectively used to establish xenograft tumors for testing this compound.[1][2]
Quantitative Data Summary
While specific quantitative data from dose-response studies with this compound are not fully detailed in the available literature, the following tables provide a template for the types of data that should be collected and analyzed in such studies.
Table 1: Tumor Growth Inhibition in K562 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Day X) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | [Insert Data] | 0 |
| This compound | [Low Dose] | [Insert Data] | [Calculate] |
| This compound | [Mid Dose] | [Insert Data] | [Calculate] |
| This compound | [High Dose] | [Insert Data] | [Calculate] |
| Positive Control | [e.g., Doxorubicin] | [Insert Data] | [Calculate] |
Table 2: Anti-Angiogenic Effect of this compound in K562 Tumors
| Treatment Group | Dose (mg/kg) | Mean Microvessel Density (MVD) ± SD (vessels/field) | Percent MVD Reduction (%) |
| Vehicle Control | 0 | [Insert Data] | 0 |
| This compound | [Low Dose] | [Insert Data] | [Calculate] |
| This compound | [Mid Dose] | [Insert Data] | [Calculate] |
| This compound | [High Dose] | [Insert Data] | [Calculate] |
Table 3: Apoptosis Induction by this compound in K562 Tumors
| Treatment Group | Dose (mg/kg) | Mean Apoptotic Index (%) ± SD (TUNEL) | Fold Increase in Apoptosis |
| Vehicle Control | 0 | [Insert Data] | 1 |
| This compound | [Low Dose] | [Insert Data] | [Calculate] |
| This compound | [Mid Dose] | [Insert Data] | [Calculate] |
| This compound | [High Dose] | [Insert Data] | [Calculate] |
Experimental Protocols
K562 Xenograft Nude Mouse Model
This protocol outlines the establishment of a subcutaneous K562 xenograft model.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
6-8 week old female athymic nude mice
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.2 mL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to treatment and control groups.
-
Administer this compound (dissolved in an appropriate vehicle) and vehicle control according to the planned dosing schedule (e.g., intraperitoneal injection daily or every other day).
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Immunohistochemistry for Microvessel Density (MVD)
This protocol describes the assessment of tumor angiogenesis by staining for the endothelial cell marker CD31.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: anti-CD31
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tumor tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with the primary anti-CD31 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Examine the sections under a microscope. MVD is determined by counting the number of stained microvessels in several high-power fields.
TUNEL Assay for Apoptosis Detection
This protocol details the in situ detection of DNA fragmentation in apoptotic cells within tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Converter-POD (or equivalent)
-
DAB substrate kit
-
Methyl green or hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tumor tissue sections.
-
Permeabilize the tissues with Proteinase K.
-
Apply the TUNEL reaction mixture and incubate in a humidified chamber.
-
Incubate with Converter-POD.
-
Develop the signal with DAB substrate.
-
Counterstain the sections.
-
Dehydrate and mount.
-
Analyze under a microscope, quantifying the percentage of TUNEL-positive (apoptotic) cells.
Western Blot for Apoptosis-Related Proteins
This protocol is for the analysis of protein expression levels of key apoptosis regulators.
Materials:
-
Frozen tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize tumor tissues in RIPA buffer to extract total protein.
-
Determine protein concentration using the BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Workflow for In Vivo Antitumor Study
Caption: Workflow for assessing this compound antitumor activity in vivo.
Safety and Toxicity Considerations
Studies on the ethanolic extract of Marsdenia tenacissima have suggested a lack of significant oral toxicity in rats at doses up to 1000 mg/kg for 28 days. In the K562 xenograft model, treatment with this compound did not significantly affect the body mass of the mice or show macroscopic organ abnormalities, indicating a favorable safety profile at effective doses.[1][2] However, researchers should always conduct preliminary dose-finding studies to determine the maximum tolerated dose (MTD) of their specific formulation of this compound in the chosen animal model. Close monitoring for signs of toxicity, such as weight loss, behavioral changes, and ruffled fur, is essential throughout the study.
References
Application Notes and Protocols for Investigating the In Vitro Neuroprotective Effects of Tenacissoside C
Introduction
Tenacissoside C, a steroidal saponin (B1150181) isolated from Marsdenia tenacissima, has been investigated for its potential therapeutic properties, including antitumor activities.[1][2] While direct evidence for the neuroprotective effects of this compound in vitro is still emerging, related compounds such as Tenacissoside H have demonstrated significant neuroprotective potential in vivo by modulating inflammation and oxidative stress.[3] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential neuroprotective activities of this compound in vitro. The protocols outlined below are based on established methodologies for assessing neuroprotection against common pathological mechanisms in neurodegenerative diseases, such as oxidative stress, apoptosis, and neuroinflammation.
Data Presentation
The following tables present hypothetical quantitative data to serve as a reference for designing experiments and interpreting results when evaluating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 ± 5.1 |
| Oxidative Stressor (e.g., H₂O₂) | 100 | 55.2 ± 4.5 |
| Oxidative Stressor + this compound | 1 | 68.7 ± 3.9 |
| Oxidative Stressor + this compound | 5 | 82.4 ± 4.2 |
| Oxidative Stressor + this compound | 10 | 91.3 ± 3.7 |
| Data is presented as mean ± standard deviation. Cell viability can be assessed using the MTT assay. |
Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) |
| Control (untreated) | - | 100 ± 6.3 |
| Oxidative Stressor (e.g., H₂O₂) | 100 | 250.8 ± 15.2 |
| Oxidative Stressor + this compound | 1 | 180.5 ± 12.8 |
| Oxidative Stressor + this compound | 5 | 135.1 ± 10.5 |
| Oxidative Stressor + this compound | 10 | 110.9 ± 8.9 |
| Relative ROS levels can be quantified using the DCFH-DA assay. |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio |
| Control (untreated) | - | 1.0 ± 0.1 |
| Oxidative Stressor (e.g., H₂O₂) | 100 | 4.2 ± 0.3 |
| Oxidative Stressor + this compound | 1 | 3.1 ± 0.2 |
| Oxidative Stressor + this compound | 5 | 2.0 ± 0.2 |
| Oxidative Stressor + this compound | 10 | 1.2 ± 0.1 |
| Protein expression levels can be determined by Western blot analysis and quantified using densitometry. |
Experimental Protocols
1. Cell Culture and Induction of Neurotoxicity
-
Cell Line: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are commonly used models for neuroprotective studies.
-
Protocol:
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to reach 70-80% confluency.
-
To induce neurotoxicity, expose cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate.[4]
-
For neuroprotection assessment, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours) before adding the neurotoxic agent.
-
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Protocol:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Quantify the relative ROS levels as a percentage of the control group.
-
4. Western Blot Analysis for Protein Expression
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, PI3K, Akt, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed activation of the Nrf2/HO-1 pathway by this compound.
Caption: Proposed modulation of the PI3K/Akt pathway by this compound.
References
- 1. In vitro and in vivo antitumor activities of this compound from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenacissoside H promotes neurological recovery of cerebral ischaemia/reperfusion injury in mice by modulating inflammation and oxidative stress via TrkB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Unveiling the Anti-inflammatory Potential of Tenacissoside C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Tenacissosides, a class of C21 steroidal glycosides extracted from the medicinal plant Marsdenia tenacissima, have garnered significant interest for their diverse pharmacological activities. This document focuses on the anti-inflammatory properties of Tenacissoside H, a prominent member of this family, and provides detailed protocols for its evaluation.
Mechanism of Action
Tenacissoside H exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the subsequent reduction in pro-inflammatory mediator production. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathways.[1][2]
Upon inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB and p38 MAPK pathways are activated, leading to the transcription and release of a cascade of pro-inflammatory cytokines and enzymes. Tenacissoside H has been shown to suppress the activation of these pathways, resulting in the downregulation of key inflammatory mediators.
Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory action of Tenacissoside H.
Caption: Proposed mechanism of Tenacissoside H anti-inflammatory action.
Quantitative Data Summary
The anti-inflammatory effects of Tenacissoside H have been quantified in various in vivo and in vitro models. The following tables summarize the key findings.
Table 1: Effect of Tenacissoside H on Macrophage/Neutrophil Migration in Zebrafish Larvae
| Model | Treatment | Concentration | Observation | Reference |
| Tail Transection | Tenacissoside H | Not Specified | Significantly reduced the number of macrophages recruited to the injured tail. | [2] |
| Copper Sulfate (CuSO₄)-induced | Tenacissoside H | 0.05, 0.1, 0.15 mg/mL | Inhibited the migration of macrophages towards the neuromast in a dose-dependent manner. | [2] |
| Lipopolysaccharide (LPS)-induced | Tenacissoside H | Not Specified | Decreased the distribution of macrophages in the tail fin. | [2] |
Table 2: Effect of Tenacissoside H on the Expression of Inflammatory Mediators in LPS-stimulated Zebrafish Larvae
| Gene | Effect of Tenacissoside H | Observation | Reference |
| Pro-inflammatory Cytokines | |||
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | Significantly decreased mRNA expression. | [1][2] |
| Interleukin-1beta (IL-1β) | Downregulation | Significantly decreased mRNA expression. | [1][2] |
| Interleukin-6 (IL-6) | Downregulation | Decreased mRNA expression. | |
| Interleukin-8 (IL-8) | Downregulation | Significantly decreased mRNA expression. | [1][2] |
| Anti-inflammatory Cytokine | |||
| Interleukin-10 (IL-10) | Upregulation | Accelerated the expression of mRNA. | [1][2] |
| Inflammatory Enzymes | |||
| Cyclooxygenase-2 (COX-2) | Downregulation | Substantially suppressed mRNA expression. | [1][2] |
| Inducible Nitric Oxide Synthase (iNOS/nos2b) | Downregulation | Substantially suppressed mRNA expression. | [1][2] |
| Prostaglandin E synthase (ptges) | Downregulation | Substantially suppressed mRNA expression. | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anti-inflammatory properties of Tenacissosides.
In Vivo Anti-inflammatory Assays in Zebrafish Larvae
Zebrafish larvae offer a powerful in vivo model for studying inflammation due to their optical transparency, rapid development, and conserved innate immune system.
Caption: General workflow for in vivo anti-inflammatory assays in zebrafish.
4.1.1. Zebrafish Maintenance
-
Zebrafish Line: Transgenic zebrafish lines expressing fluorescent proteins in immune cells (e.g., Tg(mpeg1:mCherry-F) for macrophages or Tg(mpx:GFP) for neutrophils) are recommended for visualizing immune cell migration.
-
Housing: Maintain adult zebrafish in a recirculating system with charcoal-filtered tap water at 28 ± 0.5 °C on a 14/10 hour light/dark cycle.
-
Feeding: Feed adult fish with brine shrimp twice daily.
-
Embryo Collection: Collect embryos after natural spawning and maintain them in embryo medium at 28.5 °C.
4.1.2. Tail Transection Model (Local Inflammation)
-
Anesthetize 3 days post-fertilization (dpf) zebrafish larvae in tricaine (B183219) solution.
-
Using a sterile micro-scalpel, transect the caudal fin posterior to the circulatory loop.
-
Immediately after injury, transfer the larvae to fresh embryo medium containing the desired concentration of Tenacissoside H or vehicle control.
-
Image the tail region at different time points post-injury (e.g., 4, 8, 12, 24 hours) using a fluorescence microscope to quantify the number of migrating macrophages or neutrophils to the wound site.
4.1.3. Copper Sulfate (CuSO₄)-induced Model (Chemical-induced Inflammation)
-
At 72 hours post-fertilization (hpf), place zebrafish larvae into 6-well plates (n=25/well).
-
Pre-treat the larvae with different concentrations of Tenacissoside H (e.g., 0.05, 0.1, 0.15 mg/mL) or vehicle control in fresh fish water for 24, 48, or 72 hours.[2]
-
After the pre-treatment period, add CuSO₄ to a final concentration of 3.2 µg/mL to the wells and incubate for 1 hour.[2]
-
Observe and image the larvae to quantify the migration of immune cells to the neuromasts.
4.1.4. Lipopolysaccharide (LPS)-induced Model (Systemic Inflammation)
-
At 72 hpf, treat zebrafish larvae with 25 µg/mL of LPS in the embryo medium.[2]
-
Concurrently, treat the larvae with different concentrations of Tenacissoside H or vehicle control.
-
At various time points post-exposure (e.g., 24, 48, 72 hours), quantify the number and distribution of macrophages in the tail fin region.[2]
-
For gene expression analysis, collect pools of larvae at specified time points for RNA extraction and subsequent quantitative RT-PCR.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
This protocol is for analyzing the mRNA levels of inflammatory mediators in whole zebrafish larvae.
References
Application Notes and Protocols: Tenacissoside C in Traditional Chinese Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside C is a C21 steroidal saponin (B1150181) isolated from the dried stems of Marsdenia tenacissima, a plant used in traditional Chinese medicine.[1][2] In traditional practice, Marsdenia tenacissima, also known as "Tong-guang-san," has been utilized for its anti-inflammatory and anticancer properties.[3][4] Modern pharmacological studies have begun to elucidate the specific bioactive compounds responsible for these effects, with this compound emerging as a compound of interest for its potent antitumor activities.[1][2] This document provides detailed application notes and experimental protocols for the study of this compound, focusing on its effects on cancer cells.
Pharmacological Activity: Antitumor Effects
This compound has demonstrated significant cytotoxic and antiproliferative effects against cancer cells, particularly in chronic myeloid leukemia (CML).[1][2][3][4] Its primary mechanisms of action are the induction of cell cycle arrest at the G0/G1 phase and the promotion of apoptosis through the mitochondrial pathway.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on K562 Cells
| Treatment Duration | IC50 Value (µM) |
| 24 hours | 31.4 |
| 48 hours | 22.2 |
| 72 hours | 15.1 |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Cell Line | Treatment Regimen | Outcome |
| K562 cell-bearing nude mice | K562 | Dose-dependent administration of this compound. | Significant tumor growth inhibition and antiangiogenic effects.[1][2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the K562 human chronic myeloid leukemia cell line.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed K562 cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of RPMI-1640 medium.
-
Incubate the plates for 24 hours.
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
Four hours before the end of each incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours to allow formazan (B1609692) crystal formation.
-
Centrifuge the plates and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on the cell cycle distribution of K562 cells.
Materials:
-
K562 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Treat K562 cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins
This protocol is to determine the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
K562 cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (Cyclin D1, Bcl-2, Bcl-xL, Bax, Bak, Caspase-9, Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated K562 cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
Signaling Pathways and Mechanisms
This compound induces G0/G1 cell cycle arrest and apoptosis in K562 cells through the modulation of specific signaling pathways.
G0/G1 Cell Cycle Arrest
This compound downregulates the expression of Cyclin D1, a key protein in the G1 phase of the cell cycle.[1][2] This leads to the inhibition of cell cycle progression and arrest in the G0/G1 phase.
Caption: this compound induces G0/G1 cell cycle arrest.
Mitochondrial Apoptosis Pathway
This compound triggers the intrinsic apoptosis pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1][2] It downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic proteins Bax and Bak.[1][2] This shift in balance leads to the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.[1][2]
Caption: Mitochondrial apoptosis pathway induced by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the antitumor effects of this compound.
Caption: Workflow for this compound antitumor research.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo antitumor activities of this compound from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Antitumor Activities of Marsdenia tenacissima [frontiersin.org]
- 4. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tenacissoside C Solubility Issues for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tenacissoside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges commonly encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Stock Preparation & Initial Dilution
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for preparing stock solutions of this compound and related C21 steroidal saponins.[1][2][3] Commercial suppliers indicate a solubility of up to 100 mg/mL in DMSO.[1][2][3] For best results, use anhydrous, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[1][3] It is also recommended to briefly sonicate the solution to ensure complete dissolution.[1][3][4]
Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where it has poor solubility.[5] This sudden change in solvent polarity causes the compound to fall out of solution. Here are several troubleshooting steps to mitigate this problem:
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Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[5] However, you may need to test slightly higher concentrations for poorly soluble compounds, always including a vehicle control to account for any effects of the DMSO itself.[5]
-
Pre-warm Media: Always warm your cell culture medium to 37°C before adding the compound stock. Adding a cold DMSO stock to warm media (or vice-versa) can cause the compound to precipitate.[5]
-
Modify Addition Method: Instead of adding the DMSO stock directly into the well, prepare an intermediate dilution in pre-warmed media with vigorous mixing or vortexing before the final addition to the cells.[4][5] It is critical to add the DMSO stock to the aqueous buffer and not the other way around, ensuring rapid and uniform dispersion.[4]
-
Sonication: After the final dilution into your culture medium, briefly sonicate the solution in a water bath sonicator.[4][5] This can help break up micro-precipitates and improve overall dissolution.
Advanced Solubilization Strategies
Q3: I've tried the basic troubleshooting steps, but I still see precipitation over time in my assay. What advanced formulation strategies can I explore?
A3: If standard dilution methods are insufficient, you can employ formulation strategies using co-solvents, surfactants, or encapsulating agents. These are often used for in vivo studies but can be adapted for in vitro work with careful validation to ensure they do not interfere with the assay.
-
Co-solvent Formulations: For related Tenacissosides, formulations including PEG300 and Tween-80 have been used to create clear solutions or stable suspensions.[1][2][3]
-
Surfactants: The non-ionic surfactant Pluronic F-68 can be added to the culture medium at a low, non-toxic concentration (e.g., 0.01-0.1%) to help stabilize hydrophobic compounds in solution.[5]
-
Cyclodextrins: Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD) is a modified cyclodextrin (B1172386) specifically designed to improve the solubility of non-polar molecules in aqueous solutions.[1][2][3]
Data Presentation: Solubility Formulations
The following table summarizes reported solvent and formulation data for this compound (reported as Tenacissoside H) and related saponins, which can be used as a starting point for developing your own formulation.
| Compound | Solvent/Formulation System | Reported Solubility/State |
| This compound (H) | DMSO | 100 mg/mL (125.79 mM)[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (6.29 mM); Suspended solution[1] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.14 mM); Clear solution[1] | |
| Tenacissoside I | DMSO | 100 mg/mL (122.71 mM)[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.07 mM); Clear solution[2] | |
| Tenacissoside G | DMSO | 100 mg/mL (126.11 mM)[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.15 mM); Clear solution[3] |
Experimental Protocols & Visualizations
Protocol 1: Standard Preparation of this compound Working Solution
This protocol details a standard method for preparing a working solution of this compound for a typical cell-based assay, incorporating best practices to minimize precipitation.
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Add anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex and sonicate briefly in a water bath to ensure the compound is fully dissolved.
-
Store this stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][4]
-
-
Prepare Intermediate Dilution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Calculate the volume needed from your DMSO stock to make an intermediate dilution in the pre-warmed medium. This dilution should be 10-100x your highest final concentration.
-
Vigorously vortex or pipette the medium while slowly adding the DMSO stock to facilitate rapid dispersion.
-
-
Prepare Final Working Solution:
-
Add the required volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the desired final concentrations.
-
Gently mix the plate before incubation.
-
-
Controls:
-
Always include a "vehicle control" group that receives the same final concentration of DMSO (and any other formulation agents) as the highest concentration experimental group.
-
References
Technical Support Center: Optimizing Tenacissoside C Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenacissoside C in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse tumor model?
Q2: What is the known toxicity profile of this compound in animals?
Studies on the purified this compound have shown a favorable safety profile at effective antitumor doses in mice, with no significant effects on body mass or macroscopic organ changes observed.[1][2] The ethanolic extract of Marsdenia tenacissima, the plant from which this compound is isolated, has demonstrated low toxicity in rats. In an acute oral toxicity study, the extract at a dose of 5000 mg/kg did not produce toxic effects. A 28-day subacute toxicity study with daily oral administration of the extract at doses up to 1000 mg/kg also showed no signs of toxicity. While this provides an indication of the general safety of compounds from this plant, specific LD50 values for isolated this compound are not currently available in the literature. Therefore, careful monitoring for any adverse effects during dose-escalation studies is crucial.
Q3: Which signaling pathways are modulated by this compound?
This compound is known to induce apoptosis through the mitochondrial pathway.[1][2] Network pharmacology analysis and studies on related compounds suggest that the anticancer effects of steroidal saponins (B1172615) from Marsdenia tenacissima, including this compound, are likely mediated through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for regulating cell proliferation, survival, and angiogenesis.
Troubleshooting Guides
Issue 1: Suboptimal antitumor efficacy observed in an in vivo study.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: The antitumor activity of this compound is dose-dependent.[1][2] If the initial dose shows low efficacy, a carefully designed dose-escalation study should be performed. It is advisable to start with a low dose and gradually increase it while monitoring for both therapeutic effects and any signs of toxicity.
-
-
Possible Cause 2: Inappropriate Administration Route.
-
Solution: The route of administration can significantly impact drug bioavailability and efficacy. For Tenacissoside H, a related compound, intraperitoneal injection was used in a mouse model. Consider the physicochemical properties of this compound and the experimental model to select the most appropriate route (e.g., intravenous, intraperitoneal, or oral gavage).
-
-
Possible Cause 3: Vehicle Solution Incompatibility.
-
Solution: Ensure that this compound is fully solubilized in a biocompatible vehicle. Poor solubility can lead to inaccurate dosing and reduced efficacy. Common vehicles for in vivo studies include saline, PBS with a small percentage of DMSO, or solutions containing solubilizing agents like Tween 80 or Cremophor EL. It is essential to test the solubility and stability of this compound in the chosen vehicle and to run a vehicle-only control group in your experiment.
-
Issue 2: Signs of toxicity observed in treated animals.
-
Possible Cause 1: Dosage is too high.
-
Solution: Immediately reduce the dosage or temporarily halt the treatment. Refer to dose-ranging studies to identify the maximum tolerated dose (MTD). If an MTD has not been established, it is critical to conduct one.
-
-
Possible Cause 2: Rapid clearance or metabolism.
Data Summary
Table 1: In Vivo Antitumor Activity of Tenacissoside Analogs
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| This compound | Nude Mice | K562 (Leukemia) | Not specified | Dose-dependent tumor growth inhibition; no significant effect on body mass or organs. | [1][2] |
| Tenacissoside H | Nude Mice | HepG2 (Hepatocellular Carcinoma) | 5, 10, 20 µmol/kg (i.p.) | Dose-dependent reduction in tumor volume and weight. | |
| Saponins of M. tenacissima | BALB/c Mice | H22 (Hepatocellular Carcinoma) | Intragastric | Reduced transplanted tumor size. | [3] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Cell Line and Tumor Induction: Subcutaneously inject 5 x 106 K562 human leukemia cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every other day using a caliper. Tumor volume can be calculated using the formula: Volume = (length × width²)/2.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).
-
Group 1: Vehicle control (e.g., PBS with 5% DMSO).
-
Group 2: this compound (low dose, e.g., 5 mg/kg).
-
Group 3: this compound (medium dose, e.g., 10 mg/kg).
-
Group 4: this compound (high dose, e.g., 20 mg/kg).
-
-
Drug Administration: Administer this compound or vehicle via intraperitoneal injection daily or every other day for a specified period (e.g., 14-21 days).
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any clinical signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Collect major organs for macroscopic examination and histopathological analysis to assess any potential toxicity.
-
Visualizations
Caption: Workflow for assessing in vivo efficacy of this compound.
Caption: Proposed signaling pathways modulated by this compound.
References
- 1. In vitro and in vivo antitumor activities of this compound from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tenacissoside C Stability and Degradation Studies
Welcome to the technical support center for Tenacissoside C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The following information is designed to assist in designing and interpreting stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies for this compound, as with many active pharmaceutical ingredients (APIs), are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[1][2] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Solid drug substance and solution exposed to UV light (254 nm) and visible light (ICH Q1B).
Q2: Which analytical techniques are most suitable for monitoring the stability of this compound and its degradation products?
A2: A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector are the most common and effective techniques. For related compounds like Tenacissoside G, H, and I, UPLC-MS/MS methods have been successfully developed and validated for quantification in biological matrices.[3][4] An HPLC method with UV detection at 230 nm has also been used for the quantification of Tenacissoside G and I.[5]
Q3: What are the common degradation pathways for glycosidic compounds like this compound?
A3: Glycosidic compounds are susceptible to hydrolysis of the glycosidic bond, particularly under acidic or basic conditions. This would lead to the separation of the aglycone and the sugar moieties. Oxidation can also occur, potentially at various positions on the aglycone or the sugar. The specific degradation pathways for this compound would need to be elucidated through structural characterization of the degradation products formed during forced degradation studies.
Q4: How should I handle and store this compound to minimize degradation?
A4: Based on general stability principles for glycosides, this compound should be stored in a cool, dry, and dark place. It is advisable to protect it from exposure to high temperatures, humidity, and light. For long-term storage, keeping the compound in a tightly sealed container at refrigerated or frozen conditions is recommended.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC/UPLC Analysis
-
Possible Cause 1: Inappropriate Column Chemistry.
-
Possible Cause 2: Unoptimized Mobile Phase.
-
Possible Cause 3: Column Overloading.
-
Troubleshooting: Reduce the injection volume or the concentration of the sample.
-
Issue 2: Inconsistent Results in Stability Studies
-
Possible Cause 1: Variability in Experimental Conditions.
-
Troubleshooting: Ensure that stress conditions (temperature, concentration of reagents, exposure time) are precisely controlled and consistently applied across all experiments.
-
-
Possible Cause 2: Sample Preparation Inconsistency.
-
Troubleshooting: Standardize the sample preparation procedure, including solvent for dissolution, sonication time, and filtration steps.
-
-
Possible Cause 3: Instability of the Compound in the Analytical Solvent.
-
Troubleshooting: Analyze samples immediately after preparation or perform a short-term stability study of this compound in the analytical solvent to ensure it does not degrade during the analysis time.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Duration | This compound Assay (%) | % Degradation | Number of Degradation Products | Major Degradant (RT, min) |
| 0.1 M HCl | 24 hours | 85.2 | 14.8 | 2 | 4.5 |
| 0.1 M NaOH | 2 hours | 78.5 | 21.5 | 3 | 3.8, 5.1 |
| 3% H₂O₂ | 24 hours | 92.1 | 7.9 | 1 | 6.2 |
| Thermal (80°C) | 48 hours | 95.8 | 4.2 | 1 | 7.1 |
| Photolytic (UV) | 24 hours | 90.3 | 9.7 | 2 | 4.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed solid in methanol for analysis.
-
Photolytic Degradation: Expose the solid this compound powder and a 0.5 mg/mL solution in methanol to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-MS method.
Protocol 2: UPLC-MS/MS Method for this compound Analysis (Based on similar compounds)
-
Mobile Phase: A gradient of A) 0.1% formic acid in water and B) acetonitrile.
-
Gradient Program: 10% B (0-0.5 min), 10-90% B (0.5-5.0 min), 90% B (5.0-5.5 min), 10% B (5.5-6.0 min).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for quantification.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC determination of tenacissoside G and tenacissoside I in Mars...: Ingenta Connect [ingentaconnect.com]
- 6. Determination of Tenacissoside A in rat plasma by liquid chromatography-tandem mass spectrometry method and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Tenacissoside C in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and identify potential off-target effects of Tenacissoside C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of molecules other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target effect.[1] Off-target binding can also cause cellular toxicity that is unrelated to the primary mechanism of action. Minimizing and identifying off-target effects is crucial for obtaining reliable and reproducible data.
Q2: I'm observing a cellular phenotype that is inconsistent with the known mechanism of this compound. Could this be an off-target effect?
A2: It is possible. This compound is known to induce apoptosis and G0/G1 cell cycle arrest in cancer cells by modulating proteins in the mitochondrial pathway such as Bcl-2, Bax, and Cyclin D1. If you observe effects unrelated to this pathway, or if the effects persist in a cell line where the intended target is not expressed or is knocked out, an off-target effect should be considered. A systematic troubleshooting workflow can help you investigate this possibility.
Q3: What are the initial steps to minimize potential off-target effects in my experimental design?
A3: To proactively minimize off-target effects, you should:
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Use the lowest effective concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target molecules.
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Use appropriate controls: Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound. If available, a structurally similar but biologically inactive analog can serve as an excellent negative control.
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Characterize your cell line: Ensure that the expression level of the intended target of this compound in your chosen cell line is known and consistent.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect an off-target effect is influencing your results, follow this troubleshooting workflow.
Step 1: Confirm Cytotoxicity and Dose-Response
Issue: The observed effect might be due to general cellular toxicity rather than a specific off-target interaction.
Solution: Perform a cytotoxicity assay to determine the concentration range at which this compound is toxic to your cells.
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MTT Assay: Measures metabolic activity as an indicator of cell viability.
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LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Compare the cytotoxic concentration with the concentration at which you observe your phenotype of interest. If they are in a similar range, the effect may be due to general toxicity.
Illustrative Data: Cytotoxicity of this compound
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| K562 | MTT | 31.4 | 22.2 | 15.1[2][3] |
| A549 | MTT | 46.1 | 33.0 | - |
Step 2: Validate the On-Target Effect
Issue: It's crucial to confirm whether the intended target of this compound is responsible for the observed phenotype.
Solution: Use genetic methods to eliminate the intended target.
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siRNA or shRNA: Temporarily knock down the expression of the target protein.
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CRISPR/Cas9: Create a stable knockout of the target gene.
If the phenotype persists after the target has been knocked down or knocked out, it is highly likely due to an off-target effect.
Step 3: Identify Potential Off-Targets
Issue: If an off-target effect is suspected, you need to identify the unintended molecular interactions.
Solution: Employ broad-spectrum screening methods.
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Kinase Profiling: Screen this compound against a panel of kinases to identify any unintended inhibitory activity. Many small molecules exhibit off-target effects on kinases.
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Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to assess changes in the expression of genes involved in various signaling pathways after treatment with this compound.
Illustrative Data: Hypothetical Kinase Profile for this compound
| Kinase | % Inhibition at 10 µM | IC50 (µM) |
| Target Kinase A | 95% | 0.5 |
| Off-Target Kinase X | 85% | 2.5 |
| Off-Target Kinase Y | 60% | 15.0 |
| Off-Target Kinase Z | 10% | >100 |
Illustrative Data: Hypothetical Gene Expression Changes
| Gene | Pathway | Fold Change (this compound vs. Vehicle) |
| BAX | Apoptosis | 2.5 |
| CCND1 (Cyclin D1) | Cell Cycle | -3.0 |
| HSP70 | Stress Response | 4.0 |
| NFKBIA | NF-κB Signaling | -2.0 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][2]
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan (B1609692) crystals.[1][2]
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Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
Kinase Profiling Assay Protocol (Radiometric)
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Compound Preparation: Prepare serial dilutions of this compound in DMSO.
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Assay Plate Preparation: In a 384-well plate, add the kinase reaction buffer, the specific recombinant kinase, and the diluted this compound or vehicle control.
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Inhibitor Binding: Incubate for 15 minutes at room temperature.
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Reaction Initiation: Add a mixture of the specific kinase substrate and [γ-³³P]ATP to start the reaction.
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Reaction Termination: Stop the reaction by adding phosphoric acid.
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Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled substrate.
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Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
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Detection: Add a scintillation cocktail and measure radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values.
Quantitative PCR (qPCR) for Gene Expression Analysis Protocol
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Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control for the desired time. Extract total RNA using a suitable method (e.g., TRIzol).
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RNA Quantification and Quality Control: Determine RNA concentration and purity (A260/A280 ratio should be ~1.8-2.0).
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cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
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qPCR Reaction Setup: Prepare a reaction mixture containing cDNA, forward and reverse primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB), and SYBR Green master mix.
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Thermal Cycling: Run the qPCR reaction in a real-time PCR machine with appropriate cycling conditions (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
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Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
References
Technical Support Center: Large-Scale Production of Tenacissoside C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the large-scale production of Tenacissoside C.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the large-scale production of this compound.
Q1: What is this compound and what is its primary natural source?
This compound is a C21 steroidal glycoside. Its primary natural source is the plant Marsdenia tenacissima, a perennial climber found in tropical and subtropical regions.[1][2][3][4] The compound is typically extracted from the roots and stems of this plant.[1][2][5]
Q2: What are the main challenges in the large-scale production of this compound from Marsdenia tenacissima?
The primary challenges include:
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Low Yield: The concentration of this compound in the plant material can be low, requiring large amounts of biomass for extraction.
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Complex Extraction and Purification: The presence of numerous structurally similar steroidal glycosides in Marsdenia tenacissima makes the isolation and purification of high-purity this compound difficult.[1][6][7][8]
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Scalability of Purification Methods: Laboratory-scale purification techniques like column chromatography can be inefficient and costly to scale up for industrial production.[8]
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Raw Material Sourcing and Consistency: Dependence on the wild collection or cultivation of Marsdenia tenacissima can lead to variability in the quality and concentration of this compound due to environmental factors and cultivation practices.[3][4]
Q3: Are there any alternative methods to extraction from Marsdenia tenacissima for producing this compound?
Currently, the primary method for obtaining this compound is through extraction from its natural source. While chemical synthesis of complex glycosides is possible, it is often a multi-step, low-yield, and expensive process, making it less viable for large-scale production compared to extraction from natural sources.
Q4: What are the critical quality control parameters to monitor during the production of this compound?
Key quality control parameters include:
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Purity: Assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
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Identity: Confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Residual Solvents: Monitored to ensure they are below acceptable limits.
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Heavy Metals and Pesticides: Tested in the raw plant material to ensure safety.
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Microbial Contamination: Assessed to ensure the final product is free from harmful microorganisms.
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the large-scale production of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield of Crude Extract | 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Poor quality of raw plant material. 4. Inefficient particle size reduction of the plant material. | 1. Optimize the extraction solvent. Ethanol (B145695) or methanol (B129727) are commonly used for steroidal glycosides. 2. Increase extraction time and/or temperature within a range that does not degrade the compound. 3. Source high-quality, mature Marsdenia tenacissima roots or stems. 4. Grind the plant material to a fine powder to increase the surface area for solvent penetration. |
| Low Purity of this compound after Initial Purification | 1. Co-extraction of structurally similar glycosides. 2. Ineffective initial purification step (e.g., liquid-liquid extraction). 3. Overloading of the chromatography column. | 1. Employ a multi-step purification strategy, combining different chromatographic techniques (e.g., silica (B1680970) gel, reversed-phase, and preparative HPLC). 2. Optimize the solvent system for liquid-liquid extraction to selectively partition this compound. 3. Reduce the sample load on the chromatography column and optimize the gradient elution method. |
| Difficulty in Separating this compound from Other Glycosides | 1. Similar polarity and molecular weight of the co-eluting compounds. 2. Inadequate resolution of the chromatographic method. | 1. Utilize high-resolution chromatographic techniques such as preparative HPLC with a high-efficiency column. 2. Explore alternative separation techniques like counter-current chromatography. 3. Consider enzymatic modification of impurities to alter their chromatographic behavior, followed by another purification step. |
| Product Instability (Degradation) | 1. Exposure to high temperatures, extreme pH, or light. 2. Presence of residual enzymes from the plant material. | 1. Conduct all processing steps at controlled temperatures and pH. Protect the product from light. 2. Incorporate a heat treatment step after extraction to denature enzymes. 3. Store the purified this compound under inert gas at low temperatures. |
| Inconsistent Yields Between Batches | 1. Variability in the raw material. 2. Lack of standardized operating procedures (SOPs). 3. Fluctuations in processing parameters (e.g., temperature, time, solvent ratios). | 1. Implement strict quality control for incoming raw materials, including chemical profiling. 2. Develop and strictly adhere to detailed SOPs for all production steps. 3. Utilize automated systems to ensure precise control over critical process parameters. |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Marsdenia tenacissima
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Preparation of Plant Material:
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Air-dry the roots and stems of Marsdenia tenacissima.
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Grind the dried plant material into a fine powder (40-60 mesh).
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Solvent Extraction:
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Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
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Filter the extract and repeat the extraction process on the plant residue two more times.
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Combine the ethanol extracts and concentrate under reduced pressure at a temperature below 50°C to obtain a crude extract.
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Liquid-Liquid Partitioning:
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Suspend the crude extract in water and perform sequential partitioning with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
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Collect the ethyl acetate fraction, which is expected to be enriched with this compound, and evaporate the solvent to dryness.
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Protocol 2: Purification of this compound using Column Chromatography
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Silica Gel Column Chromatography:
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Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.
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Adsorb the sample onto a small amount of silica gel and dry it.
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Load the dried sample onto a silica gel column pre-equilibrated with chloroform.
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Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, v/v).
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Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
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Reversed-Phase Preparative HPLC:
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Pool the fractions enriched with this compound and concentrate them.
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Dissolve the concentrated sample in the mobile phase.
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Inject the sample into a preparative C18 HPLC column.
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Elute with an isocratic or gradient mobile phase of acetonitrile (B52724) and water.
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Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
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Evaporate the solvent to obtain purified this compound.
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Visualizations
References
- 1. Steroid glycosides from the roots of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agriculture.vikaspedia.in [agriculture.vikaspedia.in]
- 4. en.vikaspedia.in [en.vikaspedia.in]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Tenacissoside C-Induced Toxicity in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the potential toxicity of Tenacissoside C (TNC-C) during pre-clinical experiments. The information provided is intended to support the safe and effective use of TNC-C in a laboratory setting.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments involving this compound.
Issue 1: Excessive Cytotoxicity Observed in Non-Target (Normal) Cell Lines
Question: My experiments are showing high levels of cell death in my non-cancerous control cell lines when treated with this compound. How can I reduce this off-target toxicity?
Answer: High cytotoxicity in non-target cells is a critical concern. This compound, a C21 steroidal saponin, induces apoptosis primarily through the mitochondrial pathway, which can affect both cancerous and normal cells.[1][2] The underlying mechanism often involves the generation of Reactive Oxygen Species (ROS) and subsequent oxidative stress. Here are strategies to mitigate this:
Strategy 1: Co-administration with Antioxidants
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Rationale: Antioxidants can neutralize ROS, thereby reducing oxidative stress and protecting cells from apoptosis.
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Recommended Agents:
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N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione (B108866) (GSH), NAC can directly scavenge ROS and replenish intracellular GSH levels.
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Ascorbic Acid (Vitamin C): A well-known antioxidant that can scavenge a wide range of ROS.
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Experimental Approach:
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Determine the optimal non-toxic concentration of the antioxidant on your specific cell line.
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Pre-incubate the cells with the antioxidant for a designated period (e.g., 1-2 hours) before adding this compound.
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Alternatively, co-administer the antioxidant and this compound simultaneously.
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Assess cell viability using a standard cytotoxicity assay (e.g., MTT, LDH release, or impedance-based assays) to quantify the reduction in toxicity.
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Strategy 2: Activation of the Nrf2 Signaling Pathway
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Rationale: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activating this pathway can bolster the cell's intrinsic defense against oxidative stress.
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Recommended Agent:
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Sulforaphane (B1684495) (SFN): A natural isothiocyanate and a potent activator of the Nrf2 pathway.
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Experimental Approach:
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Pre-treat cells with a low, non-toxic concentration of sulforaphane for a sufficient duration (e.g., 4-6 hours) to allow for the transcription and translation of Nrf2-target genes.
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Remove the sulforaphane-containing medium.
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Treat the cells with this compound.
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Measure cell viability to determine the protective effect.
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(Optional) Confirm Nrf2 activation by performing Western blot analysis for Nrf2 and its downstream targets, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
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Issue 2: Difficulty in Determining a Therapeutic Window
Question: I am struggling to find a concentration of this compound that is effective against my cancer cell line but has minimal impact on my normal control cell line. How can I better define the therapeutic window?
Answer: Establishing a therapeutic window is crucial for pre-clinical assessment. This requires a comparative analysis of the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.
Experimental Approach:
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Dose-Response Curves: Perform parallel cytotoxicity assays (e.g., MTT or similar) on your target cancer cell line and a relevant non-cancerous cell line (e.g., from the same tissue of origin). Use a wide range of this compound concentrations.
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IC50 Determination: From the dose-response curves, calculate the half-maximal inhibitory concentration (IC50) for both cell lines.
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Selectivity Index (SI): Calculate the SI by dividing the IC50 of the non-cancerous cell line by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for the cancer cells.
Table 1: Representative IC50 Values of Steroidal Saponins in Cancerous and Non-Cancerous Cell Lines
| Saponin/Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | K562 (Leukemia) | 22.2 (48h)[1][2] | Not Reported | - | - |
| Yamogenin | AGS (Gastric Cancer) | 18.5 | Fibroblasts | >60 | >3.2 |
| Diosgenin | HeLa (Cervical Cancer) | 16.3 | Keratinocytes | Not Reported | - |
| Hederagenin | HeLa (Cervical Cancer) | 56.4 | Not Reported | - | |
| Ursolic Acid | SH-SY5Y (Neuroblastoma) | 6.9 | Not Reported | - |
Note: Data for compounds other than this compound are provided for illustrative purposes to demonstrate the concept of selectivity.
If the therapeutic window is narrow, consider the toxicity reduction strategies mentioned in Issue 1 to potentially widen this window by protecting the non-cancerous cells.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: this compound primarily induces cytotoxicity through the mitochondrial pathway of apoptosis. It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL, and upregulates pro-apoptotic proteins such as Bax and Bak. This leads to the activation of caspase-9 and caspase-3, executing the apoptotic process.[1][2] This mechanism is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).
Q2: How can I measure the increase in Reactive Oxygen Species (ROS) in my cell cultures after this compound treatment?
A2: You can measure intracellular ROS levels using fluorescent probes. A common and reliable method is using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Q3: What are the expected results of co-administering an antioxidant with this compound?
A3: Co-administration of an antioxidant is expected to increase the viability of cells treated with this compound, particularly in non-cancerous cell lines. This is because the antioxidant will scavenge the ROS produced by this compound, thereby reducing oxidative stress and inhibiting the initiation of the apoptotic cascade. You should observe a higher percentage of viable cells in the co-treated group compared to the group treated with this compound alone.
Table 2: Illustrative Data on the Protective Effect of Antioxidant Co-administration
| Treatment Group | Cell Viability (%) | % Increase in Viability (vs. Toxin alone) |
| Control (untreated) | 100% | - |
| Saponin Toxin (e.g., 25 µM) | 45% | - |
| Saponin Toxin + N-Acetylcysteine (10 mM) | 85% | 88.9% |
| Saponin Toxin + Vitamin C (1 mM) | 78% | 73.3% |
Note: This is representative data based on the protective effects of antioxidants against similar cytotoxic agents. Actual results may vary depending on the cell line, and concentrations of this compound and the antioxidant used.
Q4: How does activating the Nrf2 pathway protect against this compound toxicity?
A4: Activating the Nrf2 pathway with an agent like sulforaphane leads to the translocation of Nrf2 into the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This upregulates the production of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Catalase (CAT), and enzymes involved in glutathione synthesis.[3][4] This enhanced antioxidant capacity allows the cell to more effectively neutralize the ROS generated by this compound, thus preventing the initiation of apoptosis.
Table 3: Representative Data on Nrf2 Pathway Activation by Sulforaphane
| Treatment Group | Nrf2 Nuclear Translocation (Fold Increase vs. Control) | HO-1 Expression (Fold Increase vs. Control) | NQO1 Expression (Fold Increase vs. Control) |
| Control (untreated) | 1.0 | 1.0 | 1.0 |
| Sulforaphane (5 µM) | 2.1[5] | 4.5[3] | 3.8[4] |
Note: This table presents representative data on the efficacy of sulforaphane in activating the Nrf2 pathway. The magnitude of induction can vary between cell types and experimental conditions.
Q5: Are there any potential downsides to using antioxidants with this compound in a cancer research context?
A5: Yes. While beneficial for protecting normal cells, antioxidants can also reduce the efficacy of this compound against cancer cells, as its primary anti-tumor mechanism is linked to inducing oxidative stress and apoptosis. Therefore, the use of antioxidants should be carefully considered and is generally more applicable for studying the toxicological profile of this compound on non-cancerous cells or for in vivo studies where systemic toxicity is a concern.
Section 3: Experimental Protocols and Visualizations
Key Experimental Methodologies
1. Cytotoxicity Assay (LDH Release Assay)
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Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant is a common method to quantify cytotoxicity.
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Protocol:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound, with or without the protective agents (antioxidants or Nrf2 activators), for the desired time period (e.g., 24, 48, 72 hours).
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Include control groups: untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
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After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
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Add the LDH reaction mixture (containing diaphorase and INT) to each well and incubate in the dark at room temperature.
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Stop the reaction and measure the absorbance at 490 nm.
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Calculate the percentage of cytotoxicity relative to the positive control.
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2. Measurement of Intracellular ROS (DCFH-DA Assay)
-
Principle: Utilizes the cell-permeable dye DCFH-DA to detect intracellular ROS.
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Protocol:
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Culture cells in a black, clear-bottom 96-well plate.
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Treat cells with this compound, with or without protective agents. Include a positive control (e.g., H₂O₂).
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After the treatment period, remove the medium and wash the cells with a buffered saline solution.
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Load the cells with DCFH-DA solution (typically 10-20 µM) and incubate in the dark at 37°C for 30-60 minutes.
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Wash the cells again to remove excess probe.
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Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
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3. Western Blot for Apoptosis Markers
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Principle: Detects changes in the expression levels of key proteins involved in the apoptotic pathway.
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Protocol:
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Treat cells with this compound as described above.
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Lyse the cells and quantify the total protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities to determine the relative protein expression levels.
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Signaling Pathway and Workflow Diagrams
Caption: this compound-induced apoptotic signaling pathway.
Caption: Strategies to mitigate this compound-induced toxicity.
Caption: General experimental workflow for assessing toxicity reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo antitumor activities of this compound from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 activation by sulforaphane restores the age-related decline of Th1 immunity: Role of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane improves exercise-induced NRF2 signaling in older adults: an in vivo-ex vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Tenacissoside C: A Technical Support Guide
For researchers and drug development professionals embarking on the synthesis of Tenacissoside C, a potent C21 steroidal saponin (B1150181) with promising anti-tumor activities, this guide provides a dedicated technical support center. While the total synthesis of this compound has not been extensively documented in publicly available literature, this resource addresses common challenges and frequently asked questions based on established principles of complex glycoside and natural product synthesis.
This compound has been isolated from the air-dried stems of Marsdenia tenacissima and has demonstrated significant cytotoxicity in K562 cells, inducing G0/G1 cell cycle arrest and apoptosis.[1] Its complex structure, featuring a steroidal aglycone and a carbohydrate moiety, presents a formidable synthetic challenge. This guide is designed to proactively address potential hurdles in your experimental workflow.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound and similar complex glycosides.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| TC-SYN-001 | Low or No Yield of Glycosylation Product | 1. Inactive glycosyl donor. 2. Poor activation of the glycosyl donor. 3. Decomposed starting materials. 4. Sub-optimal reaction temperature. 5. Steric hindrance at the glycosylation site. | 1. Use freshly prepared or properly stored glycosyl donor. 2. Ensure the promoter is active and used in the correct stoichiometry. 3. Check the purity of both the aglycone and the glycosyl donor by NMR or LC-MS before starting the reaction. 4. Perform small-scale trials to optimize the reaction temperature. 5. Consider a more reactive glycosyl donor or a different coupling strategy. |
| TC-SYN-002 | Formation of an Undesired Anomer (e.g., α-glycoside instead of β) | 1. Incorrect choice of protecting group at C2 of the glycosyl donor. 2. Reaction conditions favoring the thermodynamic product. 3. Anomerization of the glycosyl donor before coupling. | 1. Use a participating protecting group (e.g., acetyl, benzoyl) at the C2 position to favor the formation of the 1,2-trans-glycoside. 2. Adjust the solvent and temperature; non-polar solvents often favor the kinetic product. 3. Ensure the reaction is set up promptly after the preparation of the glycosyl donor. |
| TC-SYN-003 | Difficult Purification of the Final Product | 1. Presence of closely related stereoisomers. 2. Residual protecting groups. 3. Byproducts from side reactions. | 1. Utilize high-resolution HPLC for separation. Consider derivatization to enhance separation. 2. Ensure deprotection reactions go to completion using TLC or LC-MS monitoring. 3. Optimize reaction conditions to minimize byproduct formation. |
| TC-SYN-004 | Hydrolysis of the Glycosidic Bond during Deprotection | 1. Harsh acidic or basic conditions. 2. Presence of water in the reaction mixture. | 1. Use milder deprotection methods (e.g., enzymatic cleavage, specific reagents for acid/base labile groups). 2. Conduct deprotection reactions under strictly anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when planning the synthesis of this compound?
A1: The key challenges in synthesizing a complex glycoside like this compound are the stereoselective formation of the glycosidic linkage and the management of protecting groups. Careful selection of the glycosyl donor, the aglycone protecting groups, and the coupling conditions are paramount. The inherent steric hindrance of the steroidal aglycone must also be taken into account.
Q2: How can I control the stereochemistry of the glycosidic bond?
A2: The stereochemical outcome of a glycosylation reaction is influenced by several factors. The use of a "participating" protecting group (e.g., an acetyl or benzoyl group) on the C-2 hydroxyl of the glycosyl donor can direct the formation of a 1,2-trans-glycosidic bond. The choice of solvent and reaction temperature also plays a crucial role.
Q3: My glycosylation reaction is not proceeding. What should I check first?
A3: First, verify the quality and reactivity of your starting materials, particularly the glycosyl donor and the promoter. Ensure that your reaction is performed under strictly anhydrous conditions, as moisture can deactivate the reagents. If the issue persists, consider increasing the reactivity of the glycosyl donor or using a more powerful activating agent.
Q4: What are some common side reactions to be aware of during glycosylation?
A4: Common side reactions include the formation of the wrong anomer, orthoester formation (if an acyl protecting group is used), and decomposition of the glycosyl donor. Careful control of reaction conditions and purification of intermediates is essential to minimize these unwanted pathways.
Experimental Protocols
While a specific protocol for this compound is not available, the following general methodologies for key steps in glycoside synthesis can be adapted.
General Protocol for Glycosylation (Koenigs-Knorr Type)
-
Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.
-
Reaction Setup: Dissolve the steroidal aglycone (1.0 eq) and a suitable promoter (e.g., silver triflate, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere. Cool the mixture to the desired temperature (e.g., -78 °C).
-
Addition of Glycosyl Donor: In a separate flame-dried flask, dissolve the glycosyl donor (e.g., a glycosyl bromide, 1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled aglycone mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Once the reaction is complete, quench by adding a suitable reagent (e.g., triethylamine). Allow the mixture to warm to room temperature, dilute with the solvent, and wash with appropriate aqueous solutions to remove the promoter and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Global Deprotection
-
Setup: Dissolve the protected this compound analogue in a suitable solvent system.
-
Reagent Addition: Add the deprotection reagent(s). For example, for the removal of benzyl (B1604629) ethers, use H₂ over Pd/C. For acetyl esters, use a catalytic amount of sodium methoxide (B1231860) in methanol.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all protecting groups are removed.
-
Workup and Purification: Neutralize the reaction if necessary, remove any solid catalysts by filtration, and concentrate the solution. Purify the final product by HPLC or crystallization.
Visualizing the Workflow
Troubleshooting Logic for Low Glycosylation Yield
Caption: A decision tree for troubleshooting low yield in glycosylation reactions.
General Synthetic Strategy for a Complex Glycoside
Caption: A generalized workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of Cardiac Glycosides: Digoxin and Ouabain
An Important Note on Tenacissoside C: Initial searches for "this compound" in the context of cardiac glycosides did not yield evidence to classify it as such. Compounds from the plant Marsdenia tenacissima, from which Tenacissosides are derived, have been investigated for various biological activities, including anti-cancer effects and potential cardioprotective properties through mechanisms distinct from the Na+/K+-ATPase inhibition characteristic of cardiac glycosides. This guide will therefore focus on a comparative study of two well-established cardiac glycosides: Digoxin (B3395198) and Ouabain (B1677812).
This comparison guide provides a detailed analysis of Digoxin and Ouabain, two prominent cardiac glycosides, for researchers, scientists, and drug development professionals. The guide delves into their mechanism of action, therapeutic and toxicological profiles, and presents supporting experimental data and protocols.
Mechanism of Action and Therapeutic Overview
Digoxin and Ouabain are potent inhibitors of the plasma membrane Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting this pump in cardiomyocytes, they induce an increase in intracellular sodium concentration. This, in turn, leads to an accumulation of intracellular calcium via the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances the contractility of the heart muscle, an effect known as positive inotropy. This shared mechanism forms the basis of their therapeutic use in conditions like heart failure and certain cardiac arrhythmias. Despite this common pathway, they exhibit significant differences in their pharmacokinetic and pharmacodynamic properties.
Signaling Pathway of Cardiac Glycosides
Comparative Performance Data
The following tables summarize key quantitative data comparing the performance of Digoxin and Ouabain.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Digoxin | Ouabain | Reference |
| Onset of Action (IV) | 5-30 minutes | 3-10 minutes | [1](--INVALID-LINK--) |
| Peak Effect (IV) | 1.5-5 hours | 0.5-2 hours | [1](--INVALID-LINK--) |
| Elimination Half-life | 36-48 hours | 21 hours | [1](--INVALID-LINK--) |
| Protein Binding | 20-25% | ~0-5% | [1](--INVALID-LINK--) |
| Primary Route of Elimination | Renal | Renal | [1](--INVALID-LINK--) |
Table 2: In Vitro Efficacy and Potency
| Parameter | Digoxin | Ouabain | Experimental Model | Reference |
| ED50 for Inotropic Effect | 2.4 x 10-5 M | 2.3 x 10-5 M | Isolated perfused rat heart | [2](--INVALID-LINK--) |
| Na+/K+-ATPase Inhibition (Ki) | 1.95 ± 0.15 µM | 0.9 ± 0.05 µM | Pig kidney enzyme | [3](--INVALID-LINK--) |
Experimental Protocols
Assessment of Inotropic Effect in an Isolated Perfused Heart (Langendorff Preparation)
This protocol describes a method to assess the positive inotropic effects of cardiac glycosides on an isolated mammalian heart.
-
Animal Preparation: A male Wistar rat (250-300g) is anesthetized. The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.
-
Langendorff Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C).
-
Data Acquisition: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and heart rate. The heart is paced at a constant rate (e.g., 240 bpm).
-
Drug Administration: After a stabilization period, Digoxin or Ouabain is added to the perfusion buffer at increasing concentrations.
-
Data Analysis: The increase in LVDP from baseline is measured at each concentration to determine the positive inotropic effect. A dose-response curve is generated to calculate the ED50 (the concentration that produces 50% of the maximal effect).
Determination of Na+/K+-ATPase Inhibition
This protocol outlines a method to measure the inhibitory activity of cardiac glycosides on Na+/K+-ATPase.
-
Enzyme Preparation: A purified Na+/K+-ATPase enzyme preparation is obtained from a source such as pig kidney medulla.
-
Reaction Mixture: The assay is performed in a reaction buffer containing NaCl, KCl, MgCl2, and ATP.
-
Drug Incubation: The enzyme is pre-incubated with varying concentrations of Digoxin or Ouabain.
-
Enzyme Reaction: The reaction is initiated by the addition of ATP. The ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of a specific inhibitor (like ouabain for non-ouabain compounds). The percentage of inhibition at each drug concentration is used to determine the IC50 or Ki value.
Comparative Effects on Cardiac Electrophysiology and Toxicity
While both Digoxin and Ouabain increase myocardial contractility, they can also alter the electrical properties of the heart, which can lead to arrhythmias at toxic concentrations. Studies have shown that both agents can shorten the action potential duration in ventricular myocytes, though the extent can vary.
Toxicity is a major concern with all cardiac glycosides due to their narrow therapeutic index. Toxic effects can manifest as gastrointestinal disturbances, visual changes, and life-threatening cardiac arrhythmias. While both drugs share these risks, the faster onset and shorter half-life of Ouabain may offer different clinical management considerations in the event of toxicity compared to the longer-acting Digoxin. A comparative study in rats showed that at a dose of 50 µg/kg for 21 days, both ouabain and digoxin induced cardiovascular damage, with ouabain leading to higher levels of brain natriuretic peptide (BNP) compared to digoxin.[2]
Conclusion
Digoxin and Ouabain, while sharing a fundamental mechanism of action, exhibit distinct pharmacokinetic and pharmacodynamic profiles. Ouabain generally has a more rapid onset and shorter duration of action compared to Digoxin. In vitro studies indicate a comparable potency in terms of positive inotropic effect in rat hearts, while their binding affinities for Na+/K+-ATPase can vary. The choice between these agents in a research or clinical setting would depend on the desired onset and duration of effect, as well as considerations of their toxic potential. Further research into their differential effects on various Na+/K+-ATPase isoforms may reveal more nuanced therapeutic applications.
References
- 1. Pharmacodynamic distinctions between ouabain, digoxin and digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic action, myocardial uptake and subcellular distribution of ouabain, digoxin and digitoxin in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tenacissoside C vs. Cisplatin in Lung Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro effects of Tenacissoside C and the conventional chemotherapeutic agent, cisplatin (B142131), on lung cancer cells. The information is compiled from preclinical studies to offer an objective overview of their respective cytotoxic, pro-apoptotic, and cell cycle-modulating activities.
Comparative Efficacy at a Glance
The following tables summarize the key quantitative data on the anti-cancer effects of this compound and cisplatin in lung cancer and other cancer cell lines. It is important to note that the available data for this compound is on the K562 human chronic myeloid leukemia cell line, while extensive data exists for cisplatin on the A549 human lung adenocarcinoma cell line. Data for an extract of Marsdenia tenacissima (from which this compound is derived) on A549 cells is also included to provide a more relevant, albeit indirect, comparison.
Table 1: Cytotoxicity (IC50) Data
| Compound | Cell Line | 24h (µM) | 48h (µM) | 72h (µM) | Citation(s) |
| This compound | K562 | 31.4 | 22.2 | 15.1 | [1] |
| M. tenacissima Extract | A549 | ~350 µg/mL | - | - | [2] |
| Cisplatin | A549 | 16.48 | 36.94 | 6.56 | [3][4] |
Table 2: Apoptosis Induction
| Compound | Cell Line | Concentration | Time (h) | Apoptotic Cells (%) | Citation(s) |
| This compound | K562 | 20 µM | 48 | Increased Annexin V+ cells | [1] |
| Cisplatin | A549 | 20 µM | 24 | ~25% | [5] |
Table 3: Cell Cycle Arrest
| Compound | Cell Line | Concentration | Time (h) | Effect | Citation(s) |
| This compound | K562 | 20 µM | 48 | G0/G1 arrest | [1] |
| Cisplatin | A549 | 11 µM | 24 | G2/M arrest | [6] |
Signaling Pathways and Mechanisms of Action
This compound has been shown to induce apoptosis through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3[1].
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which triggers DNA damage responses leading to cell cycle arrest and apoptosis[6]. Resistance to cisplatin is often associated with the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway.
Experimental Workflows
The following diagram illustrates a general workflow for assessing the in vitro anti-cancer effects of a compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight for attachment[7].
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (this compound or cisplatin) and incubate for 24, 48, or 72 hours[7].
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (10 mg/mL) to each well[7].
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[8].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells[8].
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat A549 cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation[1].
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark[9].
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis[9].
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat A549 cells with the compound, then harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at 4°C for at least 30 minutes[10].
-
Washing: Centrifuge the fixed cells and wash twice with PBS[10].
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA[10].
-
PI Staining: Add Propidium Iodide solution (50 µg/mL) to the cell suspension[10].
-
Incubation: Incubate for 5-10 minutes at room temperature in the dark[10].
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The proportions of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. netjournals.org [netjournals.org]
- 4. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ucl.ac.uk [ucl.ac.uk]
Independent Replication of Tenacissoside C Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Tenacissoside C, a C21 steroidal saponin (B1150181) isolated from Marsdenia tenacissima, with alternative compounds. The information presented is based on publicly available data and is intended to assist researchers in evaluating the potential of this compound for further investigation and development. While direct independent replication studies of the primary research on this compound are limited, this guide draws comparisons with other compounds that have been evaluated for similar bioactivities in the same cell lines, providing a context for its performance.
Anticancer Bioactivity: A Comparative Analysis
This compound has demonstrated significant cytotoxic effects against the human chronic myeloid leukemia cell line K562. A key study by Ye et al. (2014) reported that this compound induces apoptosis and causes cell cycle arrest at the G0/G1 phase.[1][2] This section compares the in vitro cytotoxicity of this compound with other natural and synthetic compounds against K562 cells.
Table 1: Comparative Cytotoxicity (IC50) against K562 Cells
| Compound | IC50 Value (µM) | Exposure Time (hours) | Proposed Mechanism of Action |
| This compound | 31.4 | 24 | Induces G0/G1 arrest and apoptosis via mitochondrial pathway.[1][2] |
| 22.2 | 48 | ||
| 15.1 | 72 | ||
| Betulinic Acid | ~46.5 (21.26 µg/mL) | 24 | Induces apoptosis and S phase arrest.[3][4] |
| Jolkinolide B | ~26.7 (12.1 µg/mL) | 24 | Induces G1 arrest and apoptosis.[5] |
| Virosecurinine | 32.98 | 48 | Induces G1/S arrest and apoptosis.[6] |
| Curcumin | Not explicitly stated, but effective at 10-40 µM | 24, 48 | Induces G0/G1 arrest and apoptosis.[7] |
| Doxorubicin (B1662922) | 0.031 | Not specified | Induces apoptosis.[8] |
| Vincristine | Low µM range | 24 | Induces mitotic arrest and apoptosis.[9] |
| Diorganotin(IV) Complex (C1) | 4.2 | 24 | Induces apoptosis.[10] |
| Diorganotin(IV) Complex (C2) | 1.6 | 24 | Induces apoptosis.[10] |
Note: IC50 values converted from µg/mL to µM are approximate and based on the compound's molecular weight.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the bioactivity studies of this compound and its alternatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 humidified incubator. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat K562 cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting and Fixation: Harvest the cells by centrifugation and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, and RNase A to eliminate RNA interference.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content in each cell.
-
Data Analysis: Generate a histogram of DNA content versus cell count. The different peaks in the histogram represent cells in the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase.
Apoptosis Analysis by Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat K562 cells with the test compound, harvest the cells, and lyse them to extract total protein. Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., β-actin or GAPDH) to determine the relative expression levels of the target proteins.
In Vivo Antitumor Activity in a Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject K562 cells into the flank of the mice.
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Randomly divide the mice into control and treatment groups. Administer the test compound (e.g., this compound) to the treatment group via a suitable route (e.g., intraperitoneal injection) at various doses. Administer a vehicle control to the control group.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to evaluate the in vivo antitumor efficacy of the compound.
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for evaluating the anticancer activity of a compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis and cell cycle arrest in K562 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor effect of betulinic acid on human acute leukemia K562 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in K562 cells by jolkinolide B [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effect of Curcumin on the Proliferation, Apoptosis, and Cell Cycle of Human Acute Myeloid Leukemia Cell Line K562] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ukm.my [ukm.my]
Comparative Transcriptomics of Tenacissoside C Treated Cells: A Guide for Researchers
This guide provides a comparative analysis of the transcriptomic effects of Tenacissoside C, a steroidal glycoside with potential anti-inflammatory properties. Due to the limited availability of public transcriptomic data for this compound, this document presents a proposed experimental framework and expected outcomes based on studies of structurally related compounds, such as Tenacissoside H and Cynatratoside-C. The guide is intended for researchers, scientists, and drug development professionals interested in exploring the mechanism of action of this compound.
Introduction to this compound
This compound is a natural compound isolated from Marsdenia tenacissima, a plant used in traditional medicine for its anti-inflammatory and anti-cancer properties. While direct transcriptomic studies on this compound are not widely available, research on similar compounds from the same plant family suggests a potent anti-inflammatory mechanism. For instance, Tenacissoside H has been shown to exert its anti-inflammatory effects by regulating the NF-κB and p38 MAPK signaling pathways[1][2]. Similarly, Cynatratoside-C, another related compound, has been found to suppress inflammation by inhibiting the TLR4-mediated NF-κB and MAPK signaling pathways[3].
This guide outlines a hypothetical comparative transcriptomics study to elucidate the effects of this compound on gene expression in an inflammatory context, comparing its activity to a standard inflammatory stimulus, Lipopolysaccharide (LPS), and an untreated control.
Proposed Experimental Design: A Comparative RNA-Seq Analysis
To investigate the transcriptomic signature of this compound, we propose a study utilizing RNA sequencing (RNA-Seq) on a relevant cell line, such as murine macrophages (RAW 264.7). The experiment would involve three treatment groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to establish a baseline for gene expression.
-
LPS-Treated: Cells stimulated with Lipopolysaccharide (LPS) to induce a pro-inflammatory response, serving as a positive control for inflammation.
-
This compound + LPS-Treated: Cells pre-treated with this compound followed by LPS stimulation to assess the compound's ability to modulate the inflammatory gene expression profile.
A sufficient number of biological replicates (n ≥ 3) should be included for each group to ensure statistical power[4][5].
Expected Quantitative Transcriptomic Data
Based on the known anti-inflammatory activity of related compounds, we anticipate that this compound will significantly modulate the expression of genes involved in key inflammatory pathways. The following tables summarize the expected differentially expressed genes (DEGs) in the this compound + LPS-treated group compared to the LPS-treated group.
Table 1: Expected Downregulation of Pro-Inflammatory Genes by this compound
| Gene Symbol | Gene Name | Function | Expected Log2 Fold Change (this compound + LPS vs. LPS) |
| Tnf | Tumor necrosis factor | Pro-inflammatory cytokine | -2.5 |
| Il6 | Interleukin 6 | Pro-inflammatory cytokine | -2.8 |
| Il1b | Interleukin 1 beta | Pro-inflammatory cytokine | -2.2 |
| Nos2 | Nitric oxide synthase 2 | Produces nitric oxide, a mediator of inflammation | -1.9 |
| Cox2 (Ptgs2) | Cyclooxygenase 2 | Enzyme involved in prostaglandin (B15479496) synthesis | -2.1 |
| Nfkb1 | Nuclear factor kappa B subunit 1 | Key transcription factor in inflammation | -1.5 |
| Rela | RELA proto-oncogene, NF-kB subunit | Subunit of NF-κB | -1.6 |
| Mapk14 (p38a) | Mitogen-activated protein kinase 14 | Key kinase in the p38 MAPK pathway | -1.3 |
Table 2: Expected Upregulation of Anti-Inflammatory and Regulatory Genes by this compound
| Gene Symbol | Gene Name | Function | Expected Log2 Fold Change (this compound + LPS vs. LPS) |
| Il10 | Interleukin 10 | Anti-inflammatory cytokine | 2.0 |
| Nfkbia | NFKB inhibitor alpha | Inhibits NF-κB activation | 1.8 |
| Dusp1 | Dual specificity phosphatase 1 | Negative regulator of MAPK pathways | 1.5 |
| Arg1 | Arginase 1 | Marker of anti-inflammatory M2 macrophages | 1.7 |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment Protocol:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
For the "this compound + LPS" group, cells are pre-treated with an optimized concentration of this compound for 2 hours.
-
LPS (100 ng/mL) is then added to the "LPS-Treated" and "this compound + LPS" wells for 6 hours.
-
The "Vehicle Control" group receives the vehicle (e.g., 0.1% DMSO) for the same duration.
-
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the cells using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quality Control: RNA integrity and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 are recommended for library preparation.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. cDNA libraries are then prepared using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate paired-end 150 bp reads, aiming for a sequencing depth of 20-30 million reads per sample[4][6].
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed using Trimmomatic.
-
Alignment: The cleaned reads are aligned to the mouse reference genome (e.g., GRCm39) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified using featureCounts or a similar tool to generate a read count matrix.
-
Differential Expression Analysis: Differential gene expression analysis is performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a |log2 fold change| > 1 are considered significantly differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of DEGs to identify significantly modulated biological processes and signaling pathways.
Visualizing the Molecular Mechanisms
Experimental Workflow
Caption: Proposed RNA-Seq experimental workflow.
NF-κB Signaling Pathway Modulation
Caption: Inhibition of the NF-κB pathway by this compound.
p38 MAPK Signaling Pathway Modulation
Caption: Inhibition of the p38 MAPK pathway by this compound.
Conclusion
This guide provides a framework for conducting a comparative transcriptomic analysis of this compound. Based on evidence from related compounds, it is hypothesized that this compound will exhibit significant anti-inflammatory effects by downregulating key pro-inflammatory genes and modulating the NF-κB and p38 MAPK signaling pathways. The proposed experimental design and expected outcomes offer a robust starting point for researchers to definitively characterize the mechanism of action of this compound and evaluate its therapeutic potential. The successful execution of such a study would provide invaluable data for the drug development community.
References
- 1. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 2. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish [agris.fao.org]
- 3. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
- 5. RNA-seq Data: Challenges in and Recommendations for Experimental Design and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
A Head-to-Head Comparison: Tenacissoside C and the Known NF-κB Inhibitor BAY 11-7082
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two NF-κB Pathway Modulators
In the landscape of inflammatory and cancer research, the nuclear factor-kappa B (NF-κB) signaling pathway remains a pivotal target for therapeutic intervention. This guide provides a comprehensive head-to-head comparison of Tenacissoside C, a natural product with emerging anti-inflammatory and anti-cancer properties, and BAY 11-7082, a well-established and widely used inhibitor of the NF-κB pathway. This comparison is supported by available experimental data and detailed methodologies to assist researchers in their evaluation of these compounds.
Executive Summary
This compound, a C21 steroidal saponin, has demonstrated significant biological activity, primarily through the modulation of the NF-κB and p38 MAPK signaling pathways. It has been shown to exert anti-inflammatory effects by inhibiting the expression of key components of the NF-κB cascade.[1][2] BAY 11-7082 is a synthetic small molecule that irreversibly inhibits the phosphorylation of IκBα, a critical step in the activation of NF-κB.[3][4] This guide will delve into the quantitative comparison of their inhibitory activities, their effects on cell viability, and the detailed experimental protocols for assessing their impact on the NF-κB pathway.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and BAY 11-7082, focusing on their inhibitory effects on the NF-κB pathway and cell viability. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
| Parameter | This compound (Tenacissoside H) | BAY 11-7082 | Source |
| NF-κB Pathway Inhibition | |||
| Dose-dependent inhibition of NF-κB2, p38, and MyD88 mRNA expression | Observed at 0.05, 0.1, and 0.15 mg/mL in LPS-stimulated zebrafish. | - | [1] |
| Amelioration of p38, IκBα, and NF-κB phosphorylation | Demonstrated in a dose-dependent manner in LPS-stimulated zebrafish. | - | [1] |
| IC50 for TNFα-induced IκBα phosphorylation | Not available | 10 µM (in tumor cells) | [4] |
| IC50 for NF-κB luciferase reporter assay | Not available | 2 - 11 µM (in HEK293 cells) | [5] |
| Cell Viability | |||
| IC50 (K562 cells, 24h) | 31.4 µM | Not available in this cell line from provided sources. | - |
| IC50 (K562 cells, 48h) | 22.2 µM | Not available in this cell line from provided sources. | - |
| IC50 (K562 cells, 72h) | 15.1 µM | Not available in this cell line from provided sources. | - |
| IC50 (HGC27 cells, 24h) | Not Available | 24.88 nM | - |
| IC50 (HGC27 cells, 48h) | Not Available | 6.72 nM | - |
| IC50 (HGC27 cells, 72h) | Not Available | 4.23 nM | - |
| IC50 (MKN45 cells, 24h) | Not Available | 29.11 nM | - |
| IC50 (MKN45 cells, 48h) | Not Available | 11.22 nM | - |
| IC50 (MKN45 cells, 72h) | Not Available | 5.88 nM | - |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and the experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effects of this compound and BAY 11-7082 on the NF-κB pathway.
Cell Viability Assay (MTT Assay)
This assay is crucial for determining the cytotoxic effects of the compounds and establishing a non-toxic working concentration range for subsequent mechanistic studies.
-
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages, HEK293T cells)
-
Complete cell culture medium
-
This compound and BAY 11-7082 (stock solutions in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and BAY 11-7082 in complete culture medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of the test compounds or vehicle control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Western Blot for Phosphorylated IκBα (p-IκBα) and p65 (p-p65)
This protocol allows for the direct assessment of the inhibitory effect of the compounds on the upstream signaling events of the NF-κB pathway.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound and BAY 11-7082
-
NF-κB activator (e.g., TNF-α at 20 ng/mL or LPS at 1 µg/mL)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentrations of this compound, BAY 11-7082, or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for a short period (e.g., 15-30 minutes).
-
Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or loading control.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, providing a functional readout of the pathway's inhibition.
-
Materials:
-
HEK293T or other suitable cells
-
24-well cell culture plates
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements)
-
Control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound and BAY 11-7082
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with various concentrations of this compound, BAY 11-7082, or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as a fold change relative to the unstimulated control.
-
Conclusion
References
- 1. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 2. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Validating the Neuroprotective Potential of Tenacissoside C in a Parkinson's Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential neuroprotective effects of Tenacissoside C in preclinical models of Parkinson's disease (PD). Due to the limited direct research on this compound in PD models, this document leverages data from the structurally similar compound, Tenacissoside H, and contrasts its demonstrated mechanisms with other established neuroprotective agents. The information herein is intended to guide future research and drug development efforts by contextualizing the potential therapeutic avenues of this compound.
Introduction to this compound and its Therapeutic Potential
Tenacissosides are a class of steroidal glycosides with emerging evidence of neuroprotective properties. While direct studies on this compound in Parkinson's disease models are not yet prevalent in published literature, research on a related compound, Tenacissoside H, has demonstrated significant neuroprotective effects in a mouse model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke. These effects are mediated through the modulation of inflammation and oxidative stress via the Tropomyosin receptor kinase B (TrkB) signaling pathway.[1] Given the shared pathological mechanisms between ischemic brain injury and neurodegenerative diseases like Parkinson's, including inflammation and oxidative stress, this compound represents a promising candidate for investigation.
This guide will compare the known effects of Tenacissoside H to other compounds investigated for neuroprotection in established Parkinson's disease models, providing a framework for validating this compound's potential efficacy.
Comparative Analysis of Neuroprotective Agents
The following tables summarize the experimental data for various neuroprotective compounds in preclinical Parkinson's disease models. This comparative data highlights different mechanisms of action and therapeutic outcomes, offering a benchmark for future studies on this compound.
Table 1: Comparison of Neuroprotective Effects in Animal Models of Parkinson's Disease
| Compound | Model | Key Findings | Reference |
| Tenacissoside H | MCAO (Ischemic Stroke) | Dose-dependently reduced neurological impairment, neuron apoptosis, and brain edema. Attenuated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and increased anti-inflammatory cytokines (IL-4, IL-10). Effects were mediated via the TrkB signaling pathway. | [1] |
| Madecassoside (B7823665) | MPTP-induced PD (Rats) | Improved locomotor dysfunction. Attenuated the reduction of dopamine (B1211576) in the striatum. Decreased malondialdehyde (MDA) and increased glutathione (B108866) (GSH) levels. Increased the Bcl-2/Bax ratio and BDNF protein expression. | [2] |
| Caffeic Acid (CA) & Chlorogenic Acid (CGA) | Rotenone-induced PD (Mice) | Inhibited damage to nigral dopaminergic neurons and enteric neurons. Prevented rotenone-induced cell loss of enteric neurons and astrocytes. | [3] |
| Cistanche deserticola glycosides | MPTP-induced PD (Mice) | Improved behavioral performance. Increased the number of dopaminergic neurons. Reduced levels of IL-1β and TNF-α. Enhanced antioxidant activity through activation of the Nrf2 signaling pathway. | [4] |
| Tannic Acid (TA) | Rotenone-induced PD (Rats) | Reduced lipid peroxidation and prevented the loss of endogenous antioxidants. Inhibited the release of pro-inflammatory cytokines. Modulated apoptosis and autophagy pathways. Attenuated the activation of microglia and astrocytes. | [5] |
| Ginsenoside Rd | Cerebral I/R | Improves neurological recovery. Antagonizes oxidative stress and inhibits inflammation and apoptosis. | [6] |
| Tovophyllin A | MPTP-induced PD (Mice) | Protected against MPP+/PQ-induced cytotoxicity in primary neurons. Modulated the Akt/GSK-3β pathway. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used in the cited studies.
3.1. Animal Models of Parkinson's Disease
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model : MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[2][4] A typical protocol involves intraperitoneal injections of MPTP to induce parkinsonism in rodents.[2][4]
-
Rotenone Model : Rotenone, a pesticide, inhibits mitochondrial complex I, leading to oxidative stress and dopaminergic cell death.[3][5] It can be administered subcutaneously via osmotic mini-pumps to create a chronic model of PD.[3]
-
6-OHDA (6-hydroxydopamine) Model : This neurotoxin is directly injected into the substantia nigra or striatum to create a lesion in the dopaminergic pathways.
-
LPS (Lipopolysaccharide) Model : Intranigral injection of LPS is used to induce neuroinflammation, a key component of Parkinson's disease pathology.[8]
3.2. Behavioral Assessments
-
Rotarod Test : This test assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.
-
Pole Test : This test evaluates bradykinesia by measuring the time it takes for a mouse to turn and descend a vertical pole.
-
Open Field Test : This test is used to assess locomotor activity and exploratory behavior.
3.3. Biochemical and Histological Analyses
-
Immunohistochemistry for Tyrosine Hydroxylase (TH) : TH is the rate-limiting enzyme in dopamine synthesis. Staining for TH-positive neurons in the substantia nigra and striatum is used to quantify the extent of dopaminergic neurodegeneration.[3]
-
ELISA for Cytokines : Enzyme-linked immunosorbent assays are used to measure the levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines.[1][9]
-
Measurement of Oxidative Stress Markers : Assays for malondialdehyde (MDA) are used to quantify lipid peroxidation, while levels of endogenous antioxidants like glutathione (GSH) and superoxide (B77818) dismutase (SOD) are measured to assess the antioxidant capacity.[2]
-
Western Blot : This technique is used to measure the protein expression levels of key signaling molecules in pathways such as Nrf2, Akt/GSK3β, and MAPK.[1]
Signaling Pathways in Neuroprotection
Understanding the molecular pathways involved in neuroprotection is critical for targeted drug development. The following diagrams illustrate key signaling pathways implicated in the effects of Tenacissoside H and other neuroprotective compounds.
Caption: Proposed signaling pathway for the neuroprotective effects of Tenacissoside H.
Caption: Key signaling pathways targeted by various neuroprotective agents in PD models.
Experimental Workflow
The following diagram outlines a general workflow for validating the neuroprotective effects of a novel compound like this compound in a Parkinson's disease model.
Caption: A generalized workflow for preclinical validation of neuroprotective agents.
Conclusion and Future Directions
While direct evidence for the neuroprotective effects of this compound in Parkinson's disease is currently lacking, the promising results from the related compound Tenacissoside H suggest a strong rationale for its investigation. The established anti-inflammatory and anti-oxidative properties, potentially mediated through the TrkB pathway, align with key pathological mechanisms in Parkinson's disease.
Future research should focus on evaluating this compound in well-established in vitro and in vivo models of Parkinson's disease, such as those induced by MPTP or rotenone. A direct comparison with other neuroprotective agents, as outlined in this guide, will be crucial in determining its relative efficacy and therapeutic potential. Key areas of investigation should include its effects on dopaminergic neuron survival, motor function, and the modulation of critical signaling pathways like Nrf2, Akt/GSK3β, and MAPK, in addition to further exploring the role of the TrkB pathway. Such studies will be instrumental in validating this compound as a potential disease-modifying therapy for Parkinson's disease.
References
- 1. Tenacissoside H promotes neurological recovery of cerebral ischaemia/reperfusion injury in mice by modulating inflammation and oxidative stress via TrkB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of madecassoside in early stage of Parkinson's disease induced by MPTP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. Neuroprotective effect of Cistanche deserticola glycosides in MPTP-Induced Parkinson's disease mouse model involves Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tannic Acid Mitigates Rotenone-Induced Dopaminergic Neurodegeneration by Inhibiting Inflammation, Oxidative Stress, Apoptosis, and Glutamate Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection Against Parkinson’s Disease Through the Activation of Akt/GSK3β Signaling Pathway by Tovophyllin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plantamajoside Alleviates Substantia Nigra Damage in Parkinson's Disease Mice by Inhibiting HDAC2/MAPK Signaling and Reducing Microglia Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-neuroinflammatory and neuroprotective potential of Cissus tuberosa ethanol extract in Parkinson's disease model through the modulation of neuroinflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of Tenacissosides in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for complex diseases, particularly cancer, is increasingly shifting towards combination therapies to enhance efficacy and overcome drug resistance. In this context, natural compounds with potent biological activities are being explored as adjuvants to conventional treatments. Tenacissoside C, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has demonstrated notable anti-tumor properties. While direct experimental evidence on the synergistic effects of this compound with other drugs remains to be fully elucidated in published literature, studies on its close analogue, Tenacissoside G, offer significant insights into the potential synergistic capabilities of this class of compounds. This guide provides a comparative analysis based on available data for Tenacissoside G, presenting a framework for assessing the synergistic effects of this compound.
Synergistic Effects of Tenacissoside G with 5-Fluorouracil (B62378) (5-FU) in Colorectal Cancer
A key study has demonstrated that Tenacissoside G (TG) acts synergistically with the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) to inhibit the proliferation of human colorectal cancer cells. This synergy allows for enhanced anti-cancer effects at lower concentrations of the chemotherapeutic drug, potentially reducing its associated toxicity.
Quantitative Analysis of Synergy
The synergistic effect of the Tenacissoside G and 5-FU combination was quantified using the Combination Index (CI) method developed by Chou-Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The study revealed that the combination of Tenacissoside G and 5-FU resulted in CI values significantly less than 1 across various colorectal cancer cell lines, confirming a synergistic interaction.[1]
Table 1: Combination Index (CI) Values for Tenacissoside G and 5-FU in Colorectal Cancer Cell Lines
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| HCT-116 | Tenacissoside G + 5-FU | < 1 | Synergy |
| HT-29 | Tenacissoside G + 5-FU | < 1 | Synergy |
| SW480 | Tenacissoside G + 5-FU | < 1 | Synergy |
| LoVo | Tenacissoside G + 5-FU | < 1 | Synergy |
| RKO | Tenacissoside G + 5-FU | < 1 | Synergy |
| Note: Specific CI values vary with dose and effect levels. The consistent finding across multiple cell lines was a CI value below 1, indicating synergy.[1] |
In Vivo Validation of Synergism
The synergistic anti-tumor effect was also confirmed in a xenograft mouse model. Mice treated with the combination of Tenacissoside G and 5-FU exhibited significantly smaller tumor volumes and weights compared to those treated with either drug alone, without a noticeable increase in systemic toxicity.[1]
Table 2: In Vivo Anti-Tumor Efficacy in a Xenograft Mouse Model
| Treatment Group | Average Tumor Volume (mm³) | Tumor Inhibition Rate (%) |
| Control | High | - |
| Tenacissoside G alone | Moderate | Significant |
| 5-FU alone | Moderate | Significant |
| Tenacissoside G + 5-FU | Low | Most Significant |
| Note: This table provides a qualitative summary of the in vivo findings. The combination therapy demonstrated the highest tumor inhibition rate.[1] |
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments used to assess the synergistic effects of drug combinations, based on the protocols employed in the study of Tenacissoside G and 5-FU.[1]
Cell Viability and Synergy Analysis (CCK-8 Assay and Combination Index)
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT-116, HT-29) are cultured in appropriate media and conditions.
-
Drug Preparation: Stock solutions of Tenacissoside G and 5-FU are prepared and diluted to various concentrations.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with Tenacissoside G alone, 5-FU alone, or a combination of both at constant and non-constant ratios for a specified period (e.g., 48 hours).
-
CCK-8 Assay: After treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the absorbance is measured at 450 nm to determine cell viability.
-
Data Analysis: The dose-response curves for each drug and the combination are generated. The Combination Index (CI) is calculated using software like CompuSyn, which is based on the Chou-Talalay method.[1][2][3][4]
Experimental workflow for in vitro synergy assessment.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with Tenacissoside G, 5-FU, or their combination for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed.
-
Staining:
-
For Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For Cell Cycle: Cells are stained with PI containing RNase.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, caspases, Bcl-2 family proteins) overnight, followed by incubation with a secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway of Synergistic Action
The synergistic effect of Tenacissoside G and 5-FU in colorectal cancer cells is mediated through the induction of p53-mediated apoptosis.[1] The combination treatment leads to enhanced DNA damage, which in turn activates the p53 signaling pathway. Activated p53 upregulates the expression of pro-apoptotic proteins and downregulates anti-apoptotic proteins, leading to the activation of the caspase cascade and ultimately, programmed cell death.
Signaling pathway of Tenacissoside G and 5-FU synergy.
Conclusion and Future Directions
The synergistic potentiation of 5-FU's anti-cancer activity by Tenacissoside G in colorectal cancer models provides a strong rationale for investigating similar synergistic relationships for this compound. The experimental frameworks and analytical methods detailed in this guide offer a robust approach for such assessments. Future research should focus on screening this compound in combination with a panel of standard-of-care chemotherapeutic agents (e.g., cisplatin, doxorubicin, paclitaxel) across various cancer types. Furthermore, exploring the synergistic potential of this compound in non-cancer contexts, such as in combination with neuroprotective agents, could open new avenues for therapeutic development. The elucidation of the precise molecular mechanisms underlying any observed synergy will be crucial for the translation of these findings into clinical applications.
References
A Comparative Analysis of Tenacissoside C from Marsdenia tenacissima
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Tenacissoside C, a C21 steroidal glycoside with significant anti-tumor and anti-inflammatory potential. As extensive research has identified Marsdenia tenacissima as the primary, if not sole, plant source of this compound, this document will focus on its properties and extraction from this plant. To provide a valuable comparative context, this guide will also touch upon other structurally related C21 steroidal glycosides found within the same plant, offering insights into their varying biological activities and prevalence.
Chemical Profile and In Vitro Anti-Tumor Activity
This compound is a natural bioactive compound isolated from the air-dried stems of Marsdenia tenacissima. It has demonstrated notable cytotoxic effects against various cancer cell lines.
Table 1: Chemical Properties of this compound
| Property | Value |
| Synonym | Tenacissimoside C |
| Molecular Formula | C₄₂H₆₆O₁₄ |
| Molecular Weight | 794.97 g/mol |
| Primary Plant Source | Marsdenia tenacissima |
Table 2: In Vitro Cytotoxicity of this compound against K562 Cells
| Treatment Duration | IC₅₀ (µM) |
| 24 hours | 31.4[1] |
| 48 hours | 22.2[1] |
| 72 hours | 15.1[1] |
Comparative Content of Related Glycosides in Marsdenia tenacissima
While specific yield and purity data for this compound is not extensively reported, studies on the quantification of other prevalent C21 steroidal glycosides in Marsdenia tenacissima, such as Tenacissoside H, G, and I, offer valuable insights into the expected content of these compounds. High-Performance Liquid Chromatography (HPLC) is a standard method for their quantification.
Table 3: Content of Tenacissosides G and H in Marsdenia tenacissima Stems
| Compound | Content Range (%) |
| Tenacissoside G | 0.472 - 0.882 |
| Tenacissoside H | 0.39 - 1.09[2] |
Note: The content of these glycosides can vary based on the geographical origin and harvesting time of the plant material.
Experimental Protocols
Extraction and Isolation of C21 Steroidal Glycosides from Marsdenia tenacissima
This protocol provides a general method for the extraction and isolation of C21 steroidal glycosides, including this compound, from the dried stems of Marsdenia tenacissima.
a. Extraction:
-
Air-dry the stems of Marsdenia tenacissima and grind them into a coarse powder.
-
Macerate the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
b. Fractionation:
-
Suspend the crude ethanolic extract in water.
-
Perform liquid-liquid partitioning successively with petroleum ether, and ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, which will be enriched with C21 steroidal glycosides.
c. Purification:
-
Subject the dried ethyl acetate fraction to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Further purify the fractions containing the target compounds using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.
-
Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Quantification of Tenacissoside H by HPLC
The following HPLC method is established for the quantitative analysis of Tenacissoside H, a closely related and often more abundant glycoside, which can be adapted for this compound with appropriate standard calibration.
-
Chromatographic System: High-Performance Liquid Chromatography with a UV detector.
-
Column: C18 column (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (gradient elution may be required for optimal separation).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve 0.5 g of powdered Marsdenia tenacissima in 40 mL of methanol and subject to ultrasonication for 45 minutes. Cool, and bring the volume back to 40 mL with methanol. Filter the extract, evaporate 25 mL to dryness, and redissolve the residue in 2 mL of methanol for injection[2].
Signaling Pathways and Biological Activity
Anti-Tumor Activity of this compound
This compound has been shown to induce apoptosis in human chronic myelogenous leukemia K562 cells through the mitochondrial pathway. This involves the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic proteins (Bax, Bak), leading to the activation of caspases 9 and 3[1].
Caption: Mitochondrial Apoptosis Pathway Induced by this compound.
Anti-Inflammatory Activity of Tenacissoside H
Tenacissoside H, a related glycoside, exerts its anti-inflammatory effects by regulating the NF-κB and p38 MAPK signaling pathways. This modulation leads to a decrease in the production of pro-inflammatory cytokines.
Caption: Anti-inflammatory Signaling Pathway of Tenacissoside H.
Experimental Workflow
The overall process from plant material to purified this compound and its biological evaluation follows a structured workflow.
Caption: General Workflow for this compound Isolation and Analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of Tenacissoside C in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Tenacissoside C, ensuring compliance with general safety standards and minimizing environmental impact.
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including this compound, should always be approached with the understanding that improper disposal can lead to environmental contamination and potential health hazards. The fundamental principle is to manage chemical waste through an approved hazardous waste program. Never dispose of chemicals down the drain unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Pre-Disposal and Handling Precautions
Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety Goggles or Face Shield |
| Lab Coat or Apron |
| Chemical-Resistant Gloves (e.g., Nitrile) |
Always handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general steps for the safe disposal of this compound waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS office.
-
Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).
-
-
Containerization:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect aqueous solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not fill the container to more than 80% of its capacity to allow for expansion.
-
Original Containers: If disposing of the original container of this compound, ensure it is tightly sealed. The label should be intact and legible. Mark the container clearly as "HAZARDOUS WASTE".
-
-
Labeling:
-
All hazardous waste containers must be accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazards associated with the chemical (if known from a Safety Data Sheet for a similar compound, otherwise list as "Chemical Waste")
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the direct control of laboratory personnel and should have secondary containment to capture any potential leaks.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the EHS or hazardous waste management department. Do not attempt to transport the waste yourself.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process for this compound waste generated in a laboratory.
Disclaimer: The information provided is based on general laboratory safety principles. It is crucial to consult your institution's specific hazardous waste management guidelines and the Safety Data Sheet (SDS) for this compound, if available, for detailed and compliant disposal procedures. Always prioritize the guidance from your local Environmental Health and Safety office.
Essential Safety and Operational Guide for Handling Tenacissoside C
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Tenacissoside C. Our goal is to furnish you with essential, immediate, and practical information to ensure safety and efficiency in the laboratory, thereby fostering a relationship built on trust and value that extends beyond the product itself.
Section 1: Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to good laboratory practices is essential to ensure a safe working environment. The following personal protective equipment is recommended for handling this compound in a laboratory setting.
| Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Hand Protection | Nitrile or latex gloves should be worn at all times to prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles are required to protect against accidental splashes. |
| Body Protection | A standard laboratory coat must be worn to protect personal clothing. |
| Respiratory Protection | Under normal handling conditions with adequate ventilation, respiratory protection is not required. If generating aerosols or working in a poorly ventilated area, a dust mask or respirator is advised. |
Section 2: Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of contamination and ensures the integrity of the compound.
Receipt and Storage
Upon receiving this compound, inspect the packaging for any damage. The compound should be stored in a tightly sealed container in a cool, well-ventilated area at 4°C, protected from light and moisture.
Weighing and Reconstitution
When preparing solutions, weigh the compound in a designated area, avoiding the creation of dust. Reconstitute the powder in an appropriate solvent as required by your experimental protocol.
Experimental Use
Handle this compound in a clean, well-ventilated laboratory space. Avoid inhalation of any dust or aerosols.
Section 3: Disposal Plan
As a non-hazardous substance, this compound can typically be disposed of according to standard laboratory procedures for non-hazardous chemical waste. However, it is crucial to adhere to your institution's specific waste disposal guidelines.
Waste Segregation
Segregate waste containing this compound from other waste streams.
-
Solid Waste: Unused powder, contaminated gloves, and other solid materials should be placed in a designated, sealed container for non-hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed container for non-hazardous aqueous waste. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety office.
Decontamination
Clean all surfaces and equipment that have come into contact with this compound. A simple wipe-down with 70% ethanol (B145695) is generally sufficient.
Section 4: Experimental Protocols and Signaling Pathways
This compound has demonstrated anti-cancer and anti-inflammatory properties in various studies. Below are summaries of common experimental protocols and the signaling pathways it has been shown to modulate.
Key Experimental Methodologies
| Experiment | Methodology |
| Cell Viability Assay (MTT Assay) | 1. Seed cells in a 96-well plate and allow them to adhere overnight.2. Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.3. Add MTT solution to each well and incubate for 4 hours.4. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. |
| Apoptosis Assay (Flow Cytometry) | 1. Treat cells with this compound for the desired time.2. Harvest and wash the cells with cold PBS.3. Resuspend the cells in binding buffer.4. Stain the cells with Annexin V-FITC and Propidium Iodide (PI).5. Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. |
| Cell Cycle Analysis (Flow Cytometry) | 1. Treat cells with this compound.2. Harvest, wash, and fix the cells in cold 70% ethanol.3. Treat the cells with RNase A and stain with Propidium Iodide (PI).4. Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. |
| Western Blot Analysis | 1. Lyse this compound-treated cells to extract total protein.2. Determine protein concentration using a BCA or Bradford assay.3. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.4. Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Caspase-3, Cyclin D1).5. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).6. Detect the protein bands using a chemiluminescent substrate. |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways.
4.2.1. Induction of Apoptosis in Cancer Cells
This compound can induce apoptosis, or programmed cell death, in cancer cells through the intrinsic (mitochondrial) pathway.[1] It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax, leading to the activation of caspase-9 and caspase-3, which are key executioners of apoptosis.[1]
4.2.2. Inhibition of Cancer Cell Proliferation and Migration
In colon cancer cells, Tenacissoside H (a synonym for this compound) has been found to inhibit cell proliferation and migration by downregulating the GOLPH3 gene.[2][3] This downregulation, in turn, inhibits the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, which are crucial for cell growth and metastasis.[2]
4.2.3. Anti-Inflammatory Effects
Tenacissoside H has also demonstrated anti-inflammatory effects by modulating the NF-κB and p38 signaling pathways in a zebrafish model.[4] It can inhibit the production of pro-inflammatory cytokines while promoting anti-inflammatory cytokines.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. images.drugscreen.org.cn [images.drugscreen.org.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
